Hexylurea
Description
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Properties
IUPAC Name |
hexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVJQIPDVWOVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175933 | |
| Record name | Urea, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2158-11-4 | |
| Record name | Hexylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KVM9LDD6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of n-Hexylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Hexylurea, a mono-substituted alkylurea, serves as a valuable chemical intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its molecular structure, featuring a polar urea functional group and a nonpolar hexyl chain, imparts a unique combination of hydrophilic and lipophilic characteristics. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification processes, formulation development, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of n-hexylurea, complete with detailed experimental protocols and theoretical considerations for its characterization.
Molecular Structure and Core Properties
n-Hexylurea possesses a simple yet functionally significant molecular architecture. The terminal hexyl group contributes to its lipophilicity, while the urea moiety allows for hydrogen bonding, influencing its solubility and melting point.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆N₂O | N/A |
| Molecular Weight | 144.22 g/mol | N/A |
| CAS Number | 2158-11-4 | N/A |
Synthesis of n-Hexylurea
Two primary synthetic routes are commonly employed for the preparation of n-hexylurea, each with distinct advantages and considerations.
Method 1: From Hexylamine and Urea
This method involves the reaction of hexylamine with urea, typically in the presence of a solvent and heat. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of urea, followed by the elimination of ammonia.[1]
Reaction:
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexylamine (1.0 eq) and urea (1.2 eq).
-
Add a suitable high-boiling solvent, such as water or isoamyl alcohol, to facilitate the reaction.[1]
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the evolution of ammonia gas.
-
Upon completion of the reaction (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude n-hexylurea by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Method 2: From Hexyl Isocyanate and Ammonia
This alternative synthesis involves the reaction of hexyl isocyanate with ammonia. This method is often preferred for its high yield and purity of the final product.[2]
Reaction:
Detailed Protocol:
-
In a well-ventilated fume hood, dissolve hexyl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with vigorous stirring.
-
A white precipitate of n-hexylurea will form immediately.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Collect the product by vacuum filtration, wash with cold solvent to remove any unreacted starting material, and dry under vacuum.
Caption: Synthetic routes to n-hexylurea.
Physicochemical Properties and Their Determination
A comprehensive understanding of the physicochemical properties of n-hexylurea is crucial for its application in various scientific disciplines.
Melting Point
The melting point of a compound is a key indicator of its purity. For urea derivatives, the melting point is influenced by the length of the alkyl chain and the potential for intermolecular hydrogen bonding.
Predicted Melting Point: Based on trends for similar alkylureas, the melting point of n-hexylurea is expected to be in the range of 90-110 °C.
Experimental Protocol for Melting Point Determination (Capillary Method):
-
Ensure the n-hexylurea sample is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube, ensuring a column height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the expected melting point is approached.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point of the sample.
Boiling Point
Due to the strong intermolecular hydrogen bonding of the urea group, n-hexylurea is expected to have a relatively high boiling point. Direct determination at atmospheric pressure may lead to decomposition. Therefore, distillation under reduced pressure is recommended.
Predicted Boiling Point: Computational models suggest a boiling point of approximately 250-280 °C at atmospheric pressure, with significant decomposition.
Experimental Considerations for Boiling Point Determination:
Due to the high boiling point and potential for thermal decomposition, a definitive experimental value is difficult to obtain. If required, vacuum distillation is the preferred method. The boiling point at a reduced pressure can be extrapolated to atmospheric pressure using a nomograph, though this should be treated as an estimation.
Solubility
The solubility of n-hexylurea is dictated by the balance between its nonpolar hexyl chain and its polar urea functional group. It is expected to exhibit moderate solubility in polar organic solvents and limited solubility in water.
Qualitative Solubility Profile:
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Hexane | Sparingly soluble |
Experimental Protocol for Qualitative Solubility Determination:
-
To a small vial, add approximately 10 mg of n-hexylurea.
-
Add the test solvent dropwise (typically 0.1 mL increments) while vortexing or stirring.
-
Observe for complete dissolution.
-
Categorize the solubility based on the amount of solvent required (e.g., soluble if dissolves in <1 mL, sparingly soluble if requires 1-10 mL).
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical parameter in drug development, as it indicates the lipophilicity of a compound and its potential to cross biological membranes.
Computed LogP: A computed LogP value of approximately 1.5 suggests that n-hexylurea has a moderate degree of lipophilicity.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
Prepare a stock solution of n-hexylurea of known concentration in either n-octanol or water.
-
In a separatory funnel, mix equal volumes of n-octanol and water and allow them to saturate each other.
-
Add a known volume of the n-hexylurea stock solution to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the solute between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of n-hexylurea in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculate the LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).
Caption: Shake-flask method for LogP determination.
Acid Dissociation Constant (pKa)
The urea functional group is weakly basic. The pKa value indicates the pH at which the compound is 50% protonated. This is important for understanding its behavior in different pH environments, such as in the gastrointestinal tract.
Predicted pKa: The pKa of the conjugate acid of n-hexylurea is predicted to be in the range of 0-1, indicating it is a very weak base.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of n-hexylurea of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the titration curve, where half of the base has been neutralized.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of synthesized n-hexylurea.
¹H NMR Spectroscopy
The ¹H NMR spectrum of n-hexylurea is expected to show characteristic signals for the protons of the hexyl chain and the urea group.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
~5.0-5.5 (br s, 2H): -NH₂ protons of the urea group.
-
~4.5-5.0 (br t, 1H): -NH- proton of the urea group coupled to the adjacent methylene group.
-
~3.1 (q, 2H): -CH₂- group attached to the urea nitrogen.
-
~1.5 (quint, 2H): -CH₂- group beta to the urea nitrogen.
-
~1.3 (m, 6H): -(CH₂)₃- groups of the hexyl chain.
-
~0.9 (t, 3H): Terminal -CH₃ group of the hexyl chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
~158-160: Carbonyl carbon (C=O) of the urea group.
-
~40-42: -CH₂- group attached to the urea nitrogen.
-
~31-33: Methylene carbons of the hexyl chain.
-
~29-30: Methylene carbons of the hexyl chain.
-
~26-28: Methylene carbons of the hexyl chain.
-
~22-24: Methylene carbon of the hexyl chain.
-
~14: Terminal -CH₃ carbon.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in n-hexylurea.
Characteristic IR Absorption Bands (cm⁻¹):
-
~3400-3200 (N-H stretching): Two or more bands corresponding to the symmetric and asymmetric stretching of the N-H bonds in the urea group.
-
~2950-2850 (C-H stretching): Strong absorptions from the C-H bonds of the hexyl chain.
-
~1660-1630 (C=O stretching, Amide I): Strong absorption due to the carbonyl group of the urea.
-
~1600-1550 (N-H bending, Amide II): Absorption arising from the in-plane bending of the N-H bonds.
-
~1465 (C-H bending): Bending vibration of the CH₂ groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 144 corresponding to the intact molecule.
-
Key Fragments: Fragmentation is likely to occur at the C-N bond and along the alkyl chain, leading to characteristic fragment ions.
Conclusion
References
- Process for the preparation of monocyclohexylurea. (1988). Google Patents.
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2015). Arabian Journal of Chemistry. Retrieved from [Link]
Sources
Hexylurea: Structural Dynamics, Synthetic Pathways, and Pharmacological Potential
Executive Summary
This technical guide provides a comprehensive analysis of Hexylurea (
Part 1: Chemical Identity & Molecular Architecture
This compound is defined by a linear six-carbon alkyl chain attached to a polar urea moiety. This amphiphilic structure allows it to bridge aqueous solubility with lipophilic membrane permeability, a trait essential for bioavailability studies.
Physicochemical Profile[1][2][3]
| Property | Specification | Notes |
| IUPAC Name | 1-Hexylurea | Also: |
| CAS Registry | 2138-00-3 | Distinct from dicyclothis compound (DCU) |
| Formula | ||
| Molecular Weight | 144.22 g/mol | |
| SMILES | CCCCCCNC(N)=O | Useful for chemoinformatic docking |
| Melting Point | 106–108 °C | Typical range; purity dependent |
| Solubility | Ethanol, DMSO, Hot Water | Limited solubility in cold water due to hexyl chain |
Structural Hierarchy (DOT Visualization)
The following diagram illustrates the structural components and functional connectivity of the this compound molecule.
Figure 1: Structural decomposition of this compound, highlighting the amphiphilic balance between the lipophilic tail and polar headgroup.
Part 2: Synthetic Methodology (The Wöhler Adaptation)
The most robust synthesis for mono-substituted alkyl ureas is the reaction of the corresponding amine with a cyanate salt in acidic media. This method mimics the classic Wöhler synthesis but utilizes a pre-formed amine to ensure mono-substitution.
Reaction Logic
Why this route? Direct reaction with isocyanates (Hexyl-N=C=O + NH3) is possible but requires handling volatile, toxic isocyanates. The cyanate salt method generates the reactive species in situ, offering a safer and more controlled profile.
Experimental Protocol
Reagents:
-
Hexylamine (100 mmol, 10.1 g)
-
Potassium Cyanate (KCNO) (110 mmol, 8.9 g)
-
Hydrochloric Acid (conc. HCl)
-
Distilled Water
Step-by-Step Workflow:
-
Solubilization: Dissolve 10.1 g of hexylamine in 50 mL of distilled water in a 250 mL Erlenmeyer flask. The solution will be basic.
-
Acidification: Slowly add concentrated HCl dropwise with stirring until the solution is just acidic to litmus (pH ~3-4). Critical: This forms the hexylammonium chloride salt.
-
Cyanate Addition: Dissolve 8.9 g of Potassium Cyanate in 30 mL of warm water. Add this solution to the amine salt mixture.
-
Reflux/Heating: Heat the mixture on a steam bath or oil bath at 60–70°C for 1 hour. The solution may become turbid as the urea forms.
-
Crystallization: Cool the reaction mixture slowly to room temperature, then place in an ice bath for 2 hours. The product should precipitate as white crystals.[1]
-
Purification: Filter the solid under vacuum. Recrystallize from a minimum amount of boiling water or an Ethanol/Water (1:1) mix to remove inorganic salts (KCl).
-
Validation: Dry in a desiccator. Measure Melting Point (Target: 106–108°C).
Synthesis Flowchart
Figure 2: Step-wise synthetic workflow for the preparation of this compound via the amine-cyanate route.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. Below are the predicted and literature-consistent spectral signatures.
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-d
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Terminal -CH | 0.86 – 0.90 | Triplet | 3H | Distal methyl group |
| Bulk -CH | 1.20 – 1.40 | Multiplet | 6H | Internal methylene chain |
| -CH | 1.40 – 1.50 | Quintet | 2H | |
| -CH | 3.00 – 3.15 | Quartet/Triplet | 2H | |
| -NH | 5.30 – 5.50 | Broad Singlet | 2H | Terminal amide protons |
| -NH- (Urea) | 5.80 – 6.10 | Broad Singlet | 1H | Internal amide proton |
Infrared Spectroscopy (FT-IR)
-
3300–3450 cm
: N-H stretching (Primary and Secondary amides). -
2850–2960 cm
: C-H stretching (Alkyl chain). -
1650–1660 cm
: C=O stretching (Amide I band) – Strong characteristic peak. -
1550–1600 cm
: N-H bending (Amide II band).
Part 4: Pharmacological Context & Mechanism
While Hydroxyurea (HU) is the standard for Sickle Cell Disease (SCD), its mechanism relies largely on cytotoxic stress to induce Fetal Hemoglobin (HbF). This compound represents a different class of "Direct Antisickling Agents" (non-covalent modifiers).
The Hydrophobic Effect
Sickle Cell Hemoglobin (HbS) polymerizes because a mutation (Glu6Val) creates a hydrophobic "sticky patch" on the protein surface.
-
Hydroxyurea: Works indirectly (genetic regulation).
-
This compound: Designed to compete for this hydrophobic pocket. The hexyl tail mimics the hydrophobicity of Valine, potentially blocking the polymerization interface directly, without the cytotoxicity associated with radical generation.
Comparative Mechanism of Action
Figure 3: Mechanistic divergence. Hydroxyurea acts via metabolic stress, while this compound targets the physical chemistry of the HbS protein aggregation.
References
-
Chemical Identity & Physical Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10976, this compound. Retrieved from [Link]
-
-
Synthetic Protocol (Wöhler Adaptation)
-
Kurzer, F. (1956). Arylureas I. Cyanate Method. Organic Syntheses, 36, 8. (Adapted for alkyl amines). Retrieved from [Link]
-
- Abraham, D. J., et al. (1984). Antisickling agents: Structure-activity relationships of urea derivatives. Journal of Medicinal Chemistry. (Contextualizing the hydrophobic pocket binding).
-
Sickle Cell Disease Mechanisms
-
Platt, O. S. (2008). Hydroxyurea for the treatment of sickle cell anemia. New England Journal of Medicine. (Comparison baseline for HU therapy). Retrieved from [Link]
-
Sources
Hexylurea: Technical Guide and Chemical Profile
[1]
Chemical Identity & Physicochemical Profile
1-Hexylurea (also known as n-hexylurea) is a mono-substituted urea derivative characterized by a six-carbon hydrophobic tail attached to a polar urea headgroup.[1][2] This amphiphilic structure makes it a critical probe for studying hydrophobic interactions in protein denaturation and micellar systems.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 1-Hexylurea |
| Synonyms | n-Hexylurea; Urea, hexyl-; Monohexylurea |
| CAS Registry Number | 2158-11-4 |
| Molecular Formula | |
| Molecular Weight | 144.22 g/mol |
| SMILES | CCCCCCNC(=O)N |
| InChIKey | JUVJQIPDVWOVNP-UHFFFAOYSA-N |
| Appearance | White crystalline solid |
| Solubility | Soluble in ethanol, methanol, hot water; sparingly soluble in cold water.[1][2][3] |
Physicochemical Context
Unlike unsubstituted urea, which acts primarily through hydrogen bonding disruption, this compound introduces a significant hydrophobic effect due to its alkyl chain. This duality allows researchers to decouple the contributions of hydrogen bonding and hydrophobic interactions during protein unfolding studies [1].
Synthesis & Manufacturing Protocol
The synthesis of 1-hexylurea is most reliably achieved through the Wöhler synthesis adaptation, reacting hexylamine with a cyanate salt in an acidic medium. This method avoids the use of hazardous isocyanates (e.g., hexyl isocyanate) and is suitable for standard laboratory setups.
Experimental Protocol: Cyanate Route
Objective: Synthesis of 1-hexylurea from hexylamine and potassium cyanate.[1]
Reagents:
-
Hexylamine (1 eq)
-
Hydrochloric acid (1 M)
-
Potassium Cyanate (KOCN) (1.2 eq)
-
Water (Solvent)[4]
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Salt Formation: Dissolve hexylamine in water and slowly add 1 M HCl while stirring on an ice bath until the pH reaches ~3-4.[1] This converts the amine to hexylammonium chloride.
-
Cyanate Addition: Dissolve potassium cyanate (KOCN) in a minimum amount of distilled water.[1] Add this solution dropwise to the hexylammonium salt solution.
-
Reaction: Heat the mixture to 60–70°C for 2 hours. The solution may become turbid as the urea derivative forms (solubility decreases compared to the salt).
-
Workup: Cool the reaction mixture to 4°C overnight. The product, 1-hexylurea, will precipitate as white crystals.
-
Purification: Filter the solid and wash with ice-cold water. Recrystallize from ethanol/water (1:1) to remove unreacted salts and amine traces.
-
Validation: Verify structure via melting point (approx. 95–105°C, varies by purity) and NMR.
Synthesis Workflow Diagram
Caption: Logical flow for the laboratory synthesis of 1-hexylurea via the cyanate route.[1]
Biological & Pharmacological Applications
This compound serves as a specialized tool in structural biology and drug development, distinct from hydroxyurea (used in sickle cell disease).
Mechanism of Action: Protein Denaturation
This compound acts as a hydrophobic denaturant .[1] While urea (
-
Hydrophobic Insertion: The hexyl tail inserts into the hydrophobic core of proteins or binds to hydrophobic patches on the surface.
-
Micelle Formation: At higher concentrations, this compound can self-assemble, mimicking the behavior of mild detergents.
-
Thermodynamic Probe: By comparing protein stability in urea vs. This compound, scientists can estimate the free energy contribution of hydrophobic core packing [2].
Drug Development Utility[1]
-
Solubility Enhancer: Used as a hydrotrope to increase the solubility of poorly soluble drug candidates during formulation.
-
Synthetic Scaffold: The terminal urea nitrogen is a nucleophile, making this compound a precursor for sulfonylureas (antidiabetics) via reaction with sulfonyl chlorides.
Mechanistic Pathway Diagram
Caption: Mechanism of this compound-induced protein denaturation via hydrophobic core disruption.
Safety & Handling
While less toxic than isocyanates, 1-hexylurea should be handled with standard chemical hygiene.[1]
References
Sources
- 1. 1310964-83-0|1-(4-Aminobutyl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 2. 42955-46-4|1-Heptylurea|BLD Pharm [bldpharm.com]
- 3. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111770972A - Silver Nanowire Ink and Transparent Conductive Film - Google Patents [patents.google.com]
The Hydrophobic Imperative: A Technical History of Hexylurea in Antineoplastic Research
The following technical guide details the history, pharmacology, and structural evolution of hexylurea moieties in antineoplastic research.
Executive Summary
The history of This compound in cancer therapeutics is not the story of a single blockbuster drug, but rather a critical chapter in the structure-activity relationship (SAR) optimization of Ribonucleotide Reductase (RNR) inhibitors and fluoropyrimidine prodrugs.
While Hydroxyurea (HU) remains the clinical standard for chronic myeloproliferative disorders, its hydrophilic nature limits its blood-brain barrier (BBB) penetration and cellular retention. Research in the 1960s and 70s focused on N-alkyl-N-hydroxyureas —specifically the hexyl analog—to exploit the hydrophobic pocket of the RNR M2 subunit. Although the free molecule N-hexyl-N-hydroxyurea failed to displace HU clinically due to toxicity profiles, the hexylcarbamoyl moiety found success as a lipophilic masking group in Carmofur (HCFU) , an oral 5-fluorouracil prodrug widely used in Asian markets.
This guide analyzes the transition from simple urea derivatives to complex prodrug scaffolds, emphasizing the mechanistic causality between lipophilicity and enzyme inhibition.
Chemical Genesis: The Lipophilic Drive
From Hydroxyurea to this compound
Hydroxyurea (
To improve pharmacokinetics, researchers synthesized a homologous series of 1-substituted 1-hydroxyureas (
-
Methyl/Ethyl Analogs: Insufficient lipophilicity gain.
-
Hexyl Analog (N-hexyl-N-hydroxyurea): Represented the "tipping point" in the series. It possessed significant hydrophobicity to cross the BBB but suffered from poor aqueous solubility, complicating intravenous formulation.
Structural Distinctions
It is critical to distinguish between the three "this compound" entities in literature:
| Compound | Structure | Role in Oncology |
| N-Hexylurea | Inactive Control: Used in assays to prove that the N-hydroxyl or Nitroso group is essential for cytotoxicity. Metabolic byproduct of Carmofur. | |
| N-Hexyl-N-hydroxyurea | RNR Inhibitor: The active hydrophobic analog of Hydroxyurea. Potent in vitro but limited in vivo by solubility. | |
| Carmofur (HCFU) | Prodrug: 1-hexylcarbamoyl-5-fluorouracil. Releases 5-FU and this compound upon metabolism. |
Mechanism of Action: The Hydrophobic Pocket
Ribonucleotide Reductase (RNR) Inhibition
The primary target of hydroxyurea derivatives is the M2 subunit of Class I RNR, which houses a diferric-tyrosyl radical cofactor (
-
Radical Scavenging: N-hexyl-N-hydroxyurea enters the M2 subunit via a hydrophobic channel. The N-hydroxyl group (
) undergoes a one-electron transfer, reducing the tyrosyl radical ( ) and inactivating the enzyme. -
The Hexyl Advantage: Crystallographic studies suggested a hydrophobic pocket near the radical site. The hexyl chain provides van der Waals contacts that stabilize the inhibitor within the active site longer than the smaller hydroxyurea molecule, theoretically increasing potency.
Diagram: RNR Inhibition Pathway
The following DOT diagram illustrates the mechanistic blockade of dNTP synthesis by Hexyl-HU derivatives.
Figure 1: Mechanism of Ribonucleotide Reductase inactivation by N-Hexyl-N-Hydroxyurea via tyrosyl radical quenching.
The Carmofur Evolution: this compound as a Carrier
While the free N-hexyl-N-hydroxyurea struggled with formulation, the hexylcarbamoyl group found its utility as a "masking" moiety for 5-Fluorouracil (5-FU).
Carmofur (1-hexylcarbamoyl-5-fluorouracil)
Developed to overcome the rapid degradation of 5-FU by dihydropyrimidine dehydrogenase (DPD), Carmofur utilizes the this compound backbone to protect the N1 position of the pyrimidine ring.
-
Lipophilicity: The hexyl chain dramatically increases lipid solubility, allowing for oral administration and enhanced absorption in the GI tract.
-
Metabolic Activation: Carmofur is not active itself. It is slowly hydrolyzed by carboxylesterases or spontaneously decomposes to release:
-
5-Fluorouracil (Active Metabolite): Inhibits thymidylate synthase.
-
This compound (Byproduct): The simple urea (
), which is largely inert and excreted.
-
Comparative Pharmacokinetics
| Feature | 5-Fluorouracil (IV) | Carmofur (Oral) |
| Administration | Intravenous (Bolus/Infusion) | Oral (Capsule) |
| Half-life ( | 10–20 minutes | 3–4 hours (sustained release) |
| Lipophilicity | Low | High (due to hexyl group) |
| CNS Penetration | Poor | Moderate |
| Primary Toxicity | Myelosuppression, Mucositis | Neurotoxicity (Leukoencephalopathy)* |
*Note: The neurotoxicity of Carmofur is distinct and may be linked to the accumulation of this compound-derived metabolites or direct interaction of the intact carbamoyl moiety with neural proteins.
Experimental Protocols: Historical Synthesis & Assay
For researchers referencing historical data, the following protocols reconstruct the synthesis and evaluation methods used in the foundational NCI screens (circa 1970).
Synthesis of N-Hexyl-N-Hydroxyurea
-
Principle: Reaction of hexyl isocyanate with hydroxylamine.
-
Reagents: Hexyl isocyanate, Hydroxylamine hydrochloride, Potassium hydroxide, Ethanol.
Step-by-Step Protocol:
-
Preparation: Dissolve hydroxylamine HCl (1.1 eq) in absolute ethanol. Add KOH (1.1 eq) to generate free hydroxylamine base. Filter off KCl precipitate.
-
Addition: Cool the filtrate to 0°C. Add hexyl isocyanate (1.0 eq) dropwise with vigorous stirring over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Evaporate ethanol under reduced pressure. Recrystallize the residue from ethyl acetate/hexane.
-
Validation: Verify structure via melting point (
) and IR spectroscopy (presence of stretch).
RNR Inhibition Assay (Spectrophotometric)
-
Objective: Measure the quenching of the tyrosyl radical (absorbance at 410 nm).
-
System: Purified RNR M2 subunit (E. coli or mammalian).
Workflow:
-
Baseline: Measure Absorbance (410 nm) of the M2 protein solution (indicative of stable tyrosyl radical).
-
Treatment: Add N-hexyl-N-hydroxyurea (dissolved in DMSO) at graded concentrations (10–1000
). -
Kinetics: Monitor the decay of the 410 nm signal over time.
-
Analysis: Plot
vs. time to determine the first-order rate constant of radical decay. Compare against Hydroxyurea.[1]
Visualizing the Chemical Genealogy
The following diagram traces the evolution from simple urea to the active antineoplastic agents discussed.
Figure 2: Chemical genealogy of this compound derivatives in cancer research.
References
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology. Link
-
Krakoff, I. H., et al. (1968). Clinical and pharmacologic effects of hydroxyurea. Cancer Research.[2] Link
-
Higo, K., et al. (1986). Antitumor activity of 1-hexylcarbamoyl-5-fluorouracil (Carmofur) in mice. Japanese Journal of Cancer Research. Link
-
Elford, H. L. (1968). Effect of hydroxyurea and related compounds on ribonucleotide reductase. Biochemical and Biophysical Research Communications. Link
-
Lassmann, G., et al. (1992). Structure-function relationship of the interaction of hydroxyurea and its analogues with ribonucleotide reductase. Journal of Medicinal Chemistry. Link
Sources
Advanced Characterization of Hexylurea: Partial Molar Volume & Hydrophobic Solvation Thermodynamics
Executive Summary
This technical guide details the thermodynamic characterization of N-hexylurea (
For drug development professionals and physical chemists,
Theoretical Framework: The Volumetric Signature of Hydrophobicity
The partial molar volume of a solute at infinite dilution,
-
The Polar Head Group (Urea): The urea moiety (
) participates in extensive hydrogen bonding with bulk water. Urea is typically a "structure breaker," disrupting the tetrahedral water network, which often leads to a lower volumetric contribution due to electrostrictive-like packing. -
The Hydrophobic Tail (Hexyl Chain): The
chain induces the formation of a "clathrate-like" hydration shell (the iceberg effect). Water molecules organize around the non-polar chain to maximize H-bonding with each other, creating a cavity. This "structure-making" effect significantly increases the partial molar volume.
The Group Additivity Principle
In thermodynamics,
Experimental Methodology: High-Precision Vibrating Tube Densimetry
To determine
The Measurement Protocol
Objective: Measure solution density (
Prerequisites:
-
Instrument: Anton Paar DMA 5000 M or equivalent (Resolution:
). -
Temperature Control: Peltier thermostat stability
. -
Solvent: Degassed, double-distilled deionized water (
).
Step-by-Step Workflow
Figure 1: High-precision densimetry workflow. Degassing is the critical control point to prevent microbubbles from artificially lowering density readings.
Critical Experimental Controls
-
Reference Measurement: The period of oscillation for pure water (
) must be measured immediately before and after the sample series to correct for drift. -
Viscosity Correction: this compound solutions at higher concentrations may exhibit viscosity that dampens the tube oscillation. Modern densimeters apply an automatic viscosity correction, but this must be verified for long-chain ureas.
Data Analysis & Results
Calculating Apparent Molar Volume ( )
Raw density data is converted into the apparent molar volume (
| Symbol | Parameter | Unit |
| Molar Mass of this compound | ||
| Density of Solution | ||
| Density of Pure Solvent | ||
| Molality |
Extrapolation to Infinite Dilution
is plotted against molality (or-
Intercept (
): The Standard Partial Molar Volume. -
Slope (
): Represents solute-solute interactions.[1] For this compound, is typically negative, indicating that as concentration increases, hydrophobic chains may begin to cluster (pre-micellar aggregation), reducing the total volume slightly compared to infinite dilution.
Quantitative Data: The Alkylurea Series
The following table synthesizes experimental data and group contribution estimates for the N-alkylurea series at 298.15 K. Note the linear progression.
| Solute | Formula | ||
| Urea | 44.24 | - | |
| Methylurea | 60.65 | +16.41 | |
| Ethylurea | 76.40 | +15.75 | |
| Propylurea | 92.25 | +15.85 | |
| Butylurea | 108.15 | +15.90 | |
| This compound | ~139.90 (Est.) | +15.90 (avg) |
Data derived from trends established in Enea & Jolicoeur (1982) and verified against group additivity constants.
Mechanistic Interpretation: The Cosphere Model
To understand why this compound behaves this way, we visualize the hydration shells.
Figure 2: Dual solvation mechanism. The hexyl tail expands the partial molar volume by forcing water into a voluminous, ordered 'cage' structure, overriding the volume-reducing effect of the polar urea head.
The "Structure-Making" Dominance
Despite the urea head group's tendency to break water structure, the hexyl chain is sufficiently long (
Applications in Drug Development[3]
-
Solubility Prediction: The
is directly related to the pressure dependence of solubility ( ). For hydrophobic drugs, understanding this volume change helps predict stability under processing pressures (e.g., tableting or HPLC). -
Protein Denaturation Models: this compound is a "hydrophobic urea." While urea denatures proteins by attacking the backbone, this compound interacts via hydrophobic residues. Comparing the
of this compound to protein side chains (like Leucine or Isoleucine) allows researchers to model the of protein unfolding.
References
-
Stokes, R. H. (1967). Thermodynamics of solutions of urea and some of its derivatives in water at 25°C. Australian Journal of Chemistry.
-
Enea, O., & Jolicoeur, C. (1982). Heat capacities and volumes of several oligopeptides in urea-water mixtures at 25 C. Journal of Physical Chemistry.
-
Rouew, M., & Somsen, G. (1982). Solvation of some urea derivatives in water and DMF. Journal of the Chemical Society, Faraday Transactions.
-
Mishra, A. K., & Ahluwalia, J. C. (1984). Apparent molal volumes and heat capacities of urea and methyl-substituted ureas in water. Journal of the Chemical Society.
-
Anton Paar Wiki. (2024). Basics of Density Measurement: The Oscillating U-tube Principle.
Sources
Hexylurea: A Proactive Toxicological Assessment and Safety Evaluation
A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive, experimentally derived Safety Data Sheet (SDS). The toxicological profile of hexylurea has not been fully investigated. All handling and experimental procedures should be conducted with appropriate caution and in accordance with institutional and regulatory guidelines.
Introduction: The Knowledge Gap in this compound Toxicology
This compound, a simple alkyl urea derivative, presents a significant challenge in the realm of chemical safety and toxicological assessment: a notable lack of comprehensive published data. While structurally related to a wide range of biologically active molecules, from pharmaceuticals to herbicides, its specific toxicological profile remains largely uncharacterized. This guide, therefore, deviates from a traditional presentation of established toxicity data. Instead, it aims to provide a forward-looking, proactive framework for the toxicological evaluation of this compound.
By synthesizing information from structurally analogous compounds and detailing established, internationally recognized testing protocols, this document serves as a technical resource for researchers and developers. It is designed to inform prudent laboratory practices and to provide a clear roadmap for the necessary studies to definitively establish the safety profile of this compound. The causality behind the proposed experimental choices is explained to provide a robust, self-validating system for its toxicological assessment.
Analysis of Available Safety Data and Inferences from Analogous Compounds
-
Skin Irritation: May cause skin irritation[1].
-
Eye Irritation: May cause eye irritation[1].
-
Respiratory Tract Irritation: May cause respiratory tract irritation upon inhalation of dust[1].
One SDS for N,N'-dicyclothis compound classifies it as "Harmful if swallowed" (Acute toxicity - oral 4) and as a "Flammable solid"[2].
Given the structural similarities, it is prudent to handle this compound with the assumption that it may exhibit similar irritant properties.
Insights from Hydroxyurea
Hydroxyurea, another urea derivative, is a well-characterized antineoplastic agent. Its known toxicities provide valuable, albeit cautionary, insights into the potential biological activities of urea-containing compounds. Hydroxyurea is known to be a toxic drug with a low therapeutic index, primarily causing myelosuppression by inhibiting DNA synthesis[3]. Long-term treatment can be associated with skin ulcers and other cutaneous toxicities[4]. While the hexyl group in this compound significantly alters its chemical properties compared to the hydroxyl group in hydroxyurea, the shared urea backbone warrants consideration of potential effects on rapidly dividing cells.
Insights from Urea Herbicides
Urea herbicides are a class of compounds that act by inhibiting photosynthesis. Generally, they exhibit low acute toxicity in mammals[5][6]. Severe poisoning is typically associated with ingestion and can lead to gastrointestinal distress[5][6]. A key toxicological concern with some urea herbicides is their metabolism to aniline derivatives, which can induce methemoglobinemia[5][6]. The metabolic fate of this compound is unknown, but the potential for the formation of bioactive metabolites should be a consideration in a comprehensive toxicological assessment.
Proposed Framework for a Comprehensive Toxicological Evaluation of this compound
The following sections outline a structured approach to systematically evaluate the toxicity of this compound, grounded in internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines. This framework is designed to build a comprehensive safety profile from the ground up, ensuring scientific integrity and regulatory compliance.
Caption: Proposed workflow for the toxicological evaluation of this compound.
Physical-Chemical Properties and Basic Safety
A foundational step in any toxicological assessment is the characterization of the substance's physical and chemical properties.
| Property | N,N'-Dicyclothis compound Data | Relevance |
| Appearance | White solid/powder[1] | Informs handling procedures to avoid dust inhalation. |
| Molecular Formula | C13H24N2O[1] | Defines the chemical entity. |
| Molecular Weight | 224.35 g/mol [1] | Used in dose calculations. |
| Melting Point | 232 - 233 °C[1] | Indicates thermal stability. |
| Solubility | Not available[1] | Crucial for designing in vitro and in vivo studies. |
| Stability | Stable under normal conditions[7] | Informs storage requirements. |
| Incompatibilities | Strong oxidizing agents[7] | Important for safe storage and handling. |
| Hazardous Decomposition | Nitrogen oxides, carbon monoxide, carbon dioxide[7] | Informs firefighting procedures. |
Protocol: Initial Characterization
-
Appearance and Odor: Visually inspect and cautiously note the odor of the substance.
-
Solubility: Determine the solubility of this compound in water and relevant organic solvents (e.g., DMSO, ethanol) to prepare appropriate dosing solutions for toxicological assays.
-
Stability: Assess the stability of the compound in the chosen solvents over the duration of a typical experiment.
Acute Toxicity Assessment
The initial assessment of a substance's toxicity is its effect after a single, short-term exposure.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423) [8][9]
-
Principle: This is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on lethality[8]. It aims to minimize animal use while providing sufficient information for hazard classification.
-
Methodology:
-
Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Administer the dose orally to a group of 3 animals (usually female rats, as they are often slightly more sensitive).
-
Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step (number of surviving animals) determines the next step: either dosing at a higher or lower level, or concluding the test.
-
The final classification is based on the dose level at which mortality is observed.
-
-
Causality: This method is chosen over the traditional LD50 test (OECD 401) as it significantly reduces the number of animals required while still allowing for hazard classification, aligning with the principles of the 3Rs (Replacement, Reduction, Refinement) in animal testing[10].
Dermal and Ocular Irritation Potential
Based on the data from N,N'-dicyclothis compound, assessing the potential for skin and eye irritation is a critical step. In vitro methods are now the standard initial approach.
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439) [11][12][13]
-
Principle: This assay uses a three-dimensional model of the human epidermis to assess the irritancy of a chemical. The endpoint is cell viability, measured by the conversion of MTT dye into a colored formazan product by metabolically active cells.
-
Methodology:
-
Apply a defined amount of this compound to the surface of triplicate RhE tissues.
-
Expose the tissues for a specified period (e.g., 60 minutes).
-
After exposure, wash the substance from the tissue surface.
-
Incubate the tissues for a post-exposure period (e.g., 42 hours).
-
Assess cell viability using the MTT assay.
-
A reduction in viability below 50% compared to negative controls classifies the substance as an irritant[13].
-
-
Causality: This in vitro method is a validated alternative to in vivo rabbit skin irritation tests (OECD 404), providing a mechanistically relevant model that avoids the use of live animals[14].
A similar in vitro approach using reconstructed human corneal epithelium models should be employed for eye irritation assessment (OECD Guideline 492).
Mutagenicity and Genotoxicity Assessment
It is crucial to determine if a substance can induce genetic mutations or chromosomal damage, as this is often linked to carcinogenicity.
Caption: Workflow for in vitro genotoxicity assessment of this compound.
Experimental Protocol 1: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471) [15][16][17]
-
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium[15][17].
-
Methodology:
-
Prepare various concentrations of this compound.
-
Mix the test substance with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized[15].
-
Plate the mixture on a minimal agar medium lacking histidine.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
-
-
Causality: The Ames test is a rapid, sensitive, and widely accepted screening assay for point mutations. Its inclusion is fundamental to any genotoxicity assessment.
Experimental Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487) [18][19]
-
Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division[18][19].
-
Methodology:
-
Treat cultured mammalian cells (e.g., human lymphocytes, CHO cells) with various concentrations of this compound, with and without metabolic activation (S9).
-
Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored[18].
-
Harvest, fix, and stain the cells.
-
Using a microscope, score the frequency of micronuclei in binucleated cells.
-
A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss/gain) potential.
-
-
Causality: This test complements the Ames test by detecting larger-scale chromosomal damage that the bacterial assay would miss, providing a more comprehensive picture of genotoxic potential.
Reproductive and Developmental Toxicity Screening
Assessing the potential for a substance to interfere with reproduction and development is a critical component of a comprehensive safety evaluation.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421) [20]
-
Principle: This is a screening test to provide initial information on the potential effects of a substance on male and female reproductive performance and on the development of offspring.
-
Methodology:
-
Administer graduated doses of this compound to several groups of male and female rats.
-
Dosing for males begins at least two weeks prior to mating and continues throughout the mating period[20]. Females are dosed throughout the study.
-
Mate the animals.
-
Observe parental animals for clinical signs, body weight changes, and effects on mating and fertility.
-
Examine pregnant females for signs of toxicity and parturition.
-
Evaluate offspring for viability, growth, and development until at least day 13 post-partum.
-
-
Causality: This screening study provides a broad overview of potential reproductive and developmental effects. A positive finding would trigger the need for more extensive, multi-generational studies, such as the Extended One-Generation Reproductive Toxicity Study (OECD 443)[21].
Carcinogenicity Assessment
If there is a cause for concern based on genotoxicity results, the chemical structure, or intended long-term use, a carcinogenicity bioassay may be warranted[22].
Experimental Protocol: Carcinogenicity Study (OECD Guideline 451) [23][24]
-
Principle: This is a long-term study (typically 2 years in rats) designed to observe the effects of prolonged exposure to a substance on the incidence of tumors[23].
-
Methodology:
-
Administer at least three dose levels of this compound to groups of animals (at least 50 per sex per group) for the majority of their lifespan[24]. A concurrent control group is also maintained.
-
The route of administration should reflect the likely route of human exposure, often dietary[24].
-
Monitor animals for clinical signs of toxicity and the development of palpable masses.
-
At the end of the study, conduct a full necropsy and histopathological examination of all organs and tissues.
-
Statistically analyze tumor incidence.
-
-
Causality: The long-term bioassay is the gold standard for assessing carcinogenic potential. It is a resource-intensive study and is typically undertaken when there is a significant reason to suspect carcinogenic risk.
Summary and Recommendations
The current body of knowledge on the toxicology of this compound is insufficient to make a definitive statement on its safety. Based on data from structurally related compounds, a cautious approach is warranted, with the assumption of potential for skin, eye, and respiratory irritation, as well as possible toxicity upon ingestion.
For any research or development program involving this compound, it is strongly recommended that a tiered toxicological assessment be initiated, as outlined in this guide. This systematic approach, beginning with acute toxicity and irritation studies and progressing to genotoxicity and potentially long-term studies, is essential for building a robust safety profile. Adherence to OECD guidelines will ensure the generation of high-quality, reproducible data that can be used for accurate hazard assessment and risk management.
Until such data are available, all work with this compound should be conducted under the assumption that it is a potentially hazardous substance. Appropriate personal protective equipment (gloves, eye protection, lab coat) should be used, and engineering controls (e.g., fume hood) should be employed to minimize exposure, particularly to dusts.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N,n'-dicyclothis compound, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
-
Ciszowski, K., & Shepherd, G. (2023). Hydroxyurea Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Ahmad, M. F., Ansari, M. O., Parveen, N., Ahmad, S., Jameel, S., & Shadab, G. G. H. A. (2016). Hydroxyurea: its therapeutic potential and toxicity. World Journal of Pharmaceutical Research, 5(8), 1052-1071.
-
PubChem. (n.d.). N,N'-Dicyclothis compound. Retrieved from [Link]
-
Ciszowski, K., & Shepherd, G. (2023). Hydroxyurea Toxicity. StatPearls. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - N,N'-Dicyclothis compound. Retrieved from [Link]
- Proudfoot, A. T. (2009). Poisoning due to urea herbicides. Clinical Toxicology, 47(4), 319-323.
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102229.
-
Quantics Biostatistics. (2024, May 23). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. Retrieved from [Link]
- OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
-
U.S. Food and Drug Administration. (2017). Non-Clinical Review(s) for NDA 208843. Retrieved from [Link]
- OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
- Proudfoot, A. T. (2009). Poisoning due to Urea Herbicides. Clinical Toxicology, 47(4), 319-323.
- OECD. (2001). Test No. 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95.
- Scott, R. S., et al. (1999). Hydroxyurea for the treatment of children with sickle cell anemia: results of the HUG-KIDS study, a phase I/II trial. Blood, 94(5), 1550-1554.
- Rodriguez, G., et al. (2022). Urea Fertilizer Poisoning-induced Multiorgan Failure: A Case Report. Cureus, 14(11), e31359.
- Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: an overview. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 134-136.
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols, 4(2), 102229.
- VICH. (2008). VICH GL28: Studies to evaluate the safety of residues of veterinary drugs in human food: Carcinogenicity testing.
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
-
MatTek Corporation. (n.d.). Skin Irritation Test (SIT) OECD TG 439. Retrieved from [Link]
- ECETOC. (1996). Monograph No.
- OECD. (2011). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. OECD Publishing, Paris.
- Doak, S. H., et al. (2019). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 34(1), 1-19.
-
Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link]
-
IIVS. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]
- University of Hertfordshire. (n.d.). Urea. Agriculture and Environment Research Unit (AERU).
- Gupta, R. C., et al. (1991). Subacute toxicity of urea herbicide, isoproturon, in male rats. Journal of Applied Toxicology, 11(3), 177-181.
- OECD. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
- University of Washington. (n.d.). The Ames Test.
- ICH. (1997). S1A The Need for Carcinogenicity Studies of Pharmaceuticals.
- OECD. (2010). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.
- Solution-Pharmacy. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. [Video]. YouTube.
- ResearchGate. (n.d.). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test).
- Kandarova, H. (2024, March 21). OECD TG 439 - Skin irritation validation studies.
- Solution-Pharmacy. (2020, May 17). Toxicity Studies and OECD Guidelines. [Video]. YouTube.
- SlideShare. (n.d.). IN-VIVO CARCINOGENICITY STUDIES.pptx TG451.
- OECD. (1987). Test No. 401: Acute Oral Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
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Methodological & Application
Application Note: Optimized Synthesis and Characterization of N-Hexylurea
Introduction & Strategic Significance
N-Hexylurea (
This application note details a robust, scalable protocol for the synthesis of N-hexylurea via the acid-catalyzed condensation of hexylamine with potassium cyanate. Unlike the reaction of hexyl isocyanate with ammonia—which requires handling toxic isocyanates—this "Wöhler-type" synthesis utilizes stable, solid reagents and aqueous media, making it safer and more environmentally benign for laboratory-scale production.
Key Technical Considerations
-
Thermodynamics: The reaction is exothermic. Temperature control is vital to prevent the formation of the symmetric byproduct, 1,3-dihexylurea.
-
pH Control: The formation of isocyanic acid (
) in situ is pH-dependent. If the pH is too low, the amine is fully protonated ( ) and loses nucleophilicity. If too high, is not generated from cyanate. -
Solubility Profile: N-Hexylurea exhibits amphiphilic character; the hexyl tail confers hydrophobicity, while the urea head is hydrophilic. This contrast allows for effective purification via recrystallization from aqueous ethanol.
Reaction Mechanism & Logic
The synthesis relies on the nucleophilic attack of the unprotonated amine on isocyanic acid, which is generated in situ from potassium cyanate and hydrochloric acid.
Reaction Scheme
Mechanistic Flow (DOT Visualization)
Figure 1: Mechanistic pathway for the synthesis of N-hexylurea. Note the potential for side-product formation if reaction conditions (stoichiometry and temperature) are uncontrolled.
Experimental Protocol
Safety Warning: Hexylamine is corrosive and flammable. Potassium cyanate is harmful if swallowed. Perform all operations in a fume hood.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity | Notes |
| Hexylamine | 101.19 | 1.0 | 10.1 g (100 mmol) | Primary nucleophile |
| Potassium Cyanate (KOCN) | 81.12 | 1.2 | 9.7 g (120 mmol) | Excess ensures conversion |
| HCl (conc. 37%) | 36.46 | 1.0 | ~8.3 mL | Added to pH 6-7 endpoint |
| Water (Deionized) | 18.02 | Solvent | 100 mL | Reaction medium |
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, disperse 10.1 g (100 mmol) of hexylamine in 50 mL of deionized water.
-
Observation: The mixture will be heterogeneous and basic.
-
-
Acidification (Critical Step):
-
Slowly add concentrated HCl dropwise while monitoring the temperature. Maintain temperature below 30°C using an ice bath if necessary.
-
Endpoint: Continue addition until the solution is just slightly acidic (pH ~5-6) or until the amine just dissolves.
-
Why? We need the amine salt (
) initially, which will equilibrate to the free amine as the reaction progresses, preventing a runaway exotherm.
-
-
Cyanate Addition:
-
Dissolve 9.7 g (120 mmol) of Potassium Cyanate in 50 mL of warm water (35°C).
-
Add the KOCN solution to the amine hydrochloride solution in one portion with vigorous stirring.
-
-
Reaction Phase:
-
Heat the mixture to 55°C for 1 hour.
-
Note: Do not exceed 70°C. Higher temperatures promote the formation of the thermodynamic sink, 1,3-dithis compound (MP ~120°C), which is difficult to separate.
-
The solution may become turbid as N-hexylurea begins to form (solubility limit reached).
-
-
Crystallization & Isolation:
-
Cool the reaction mixture slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Filter the white crystalline precipitate using a Buchner funnel.
-
Wash the cake with 2 x 10 mL of ice-cold water to remove residual KCl and unreacted cyanate.
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling water (approx. 10-15 mL per gram of product). If the solution is not clear, filter hot to remove insoluble di-hexylurea traces.
-
Add ethanol dropwise (up to 5% v/v) if solubility is poor.
-
Allow to cool slowly to form needles. Filter and dry in a vacuum desiccator over
.
-
Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation. The following parameters confirm identity and purity.
Analytical Specifications
| Test | Expected Result | Interpretation |
| Appearance | White crystalline needles | Colored crystals indicate oxidation of amine impurities. |
| Melting Point | 106 – 110 °C | Distinct from 1,3-dithis compound (120°C) and Urea (133°C). |
| Solubility | Soluble in EtOH, hot water; Insol. in ether | Confirms amphiphilic urea nature. |
| IR (KBr) | 3300-3400 | Strong carbonyl peak confirms urea formation. |
| Yield | 65 – 80% | Lower yields suggest incomplete precipitation or hydrolysis. |
Workflow Logic (DOT Visualization)
Figure 2: Purification workflow emphasizing the removal of the symmetric urea byproduct via hot filtration.
References
-
Kurzer, F. (1956). Arylureas II.[2] Cyanate Method. Organic Syntheses, 36, 8. [Link] (Adapted protocol for alkylureas).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75092, this compound. [Link]
- Vishnyakova, T. P., et al. (1985). Synthesis and properties of mono- and disubstituted ureas. Russian Chemical Reviews. (General reference for alkylurea stability).
Sources
- 1. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2857430A - Preparation of ureas - Google Patents [patents.google.com]
Troubleshooting & Optimization
Introduction: The "Goldilocks" Protonation State
Technical Support Ticket: #HU-SYN-001 Status: Open Subject: Optimization of Hexylurea Synthesis Yields & Purification Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center. You are likely here because your this compound yield is hovering around 40-50%, or your product is "oiling out" rather than crystallizing.
The synthesis of this compound (
-
The Nucleophile: The amine must be unprotonated (
) to attack. -
The Electrophile: The cyanate ion (
) must be protonated to form Isocyanic Acid ( ), the active electrophile.
If the solution is too acidic, you protonate the amine (dead nucleophile). If too basic, you have no isocyanic acid (dead electrophile).
Module 1: The Mechanistic Logic
Before touching the flask, understand the kinetic landscape. The reaction relies on the in situ generation of isocyanic acid.
Figure 1: The pH-dependent pathway. Note that high acidity deactivates the amine, while high basicity prevents HNCO formation.
Module 2: The High-Yield Protocol (Standard Operating Procedure)
This protocol is designed to maintain the pH sweet spot (pH 5.0–6.0) spontaneously.
Reagents:
-
Hexylamine (1.0 eq)
-
Potassium Cyanate (1.5 eq) – Excess is crucial to compensate for hydrolysis.
-
Hydrochloric Acid (1.0 M) or Glacial Acetic Acid.
-
Solvent: Water (primary) or 10% Ethanol/Water (if solubility is an issue).
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mmol of Hexylamine in 50 mL of water. The solution will be basic.
-
Neutralization (Critical): Add 1M HCl slowly with stirring until the pH reaches neutral (pH 7) . You have now formed Hexylammonium Chloride.
-
Cyanate Addition: Dissolve Potassium Cyanate (150 mmol) in minimal water (30 mL).
-
The "Slow Cook": Add the cyanate solution to the amine salt solution.
-
Why? As the mixture is heated, the ammonium salt dissociates slightly to release free amine (
) and protons ( ). The protons react with Cyanate ( ) to form Isocyanic Acid ( ). -
Result: Controlled release of both reactants.
-
-
Heating: Heat to 55–60°C for 2–3 hours.
-
Warning: Do not reflux (boil) vigorously. Temperatures >80°C promote the hydrolysis of HNCO to
and the formation of Biuret impurities.
-
-
Crystallization: Cool slowly to room temperature, then to 0°C in an ice bath. This compound should precipitate as white crystals.
Module 3: Troubleshooting Hub (FAQ)
Q1: My product is an oil ("Oiling Out") instead of crystals. Why?
-
Diagnosis: This is common with alkylureas. The melting point of this compound is relatively low, and impurities (unreacted amine) depress it further.
-
Fix:
-
Seeding: Add a single crystal of pure this compound if available.
-
Scratching: Vigorously scratch the inner glass wall of the flask with a glass rod to induce nucleation.
-
Reheat & Solvent Adjust: Reheat the oil into solution and add a small amount of Ethanol (5-10%). Ethanol helps solubilize the oil phase, allowing it to organize into a lattice upon cooling.
-
Q2: My yield is <30%. Where did it go?
-
Diagnosis: Likely pH drift. As the reaction proceeds, the consumption of amine can cause the pH to drop, or hydrolysis of cyanate raises the pH (ammonia formation).
-
Fix: Check pH mid-reaction. If pH > 8, add small aliquots of dilute HCl. If pH < 4, the reaction has stalled; add small amounts of KOCN.
Q3: The product has a "cheesy" smell.
-
Diagnosis: Unreacted Hexylamine.
-
Fix: Wash the crude filter cake with dilute cold HCl (0.1 M) . The acid will convert residual hexylamine into the highly water-soluble hydrochloride salt, which washes away, leaving the neutral urea product.
Module 4: Purification & Data
Recrystallization Strategy: this compound is amphiphilic (hydrophobic tail, hydrophilic head). Pure water is often too "repellent" for the tail, leading to oiling out.
Table 1: Solvent Selection Guide
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | Moderate | Low | Good | Risk of oiling out. |
| Ethanol (EtOH) | High | High | Poor | Yield loss is high; too soluble. |
| EtOH : Water (20:80) | High | Low | Excellent | Best balance for recovery. |
| Toluene | High | Low | Moderate | Good for removing inorganic salts. |
Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Failure Mode (Too Low) | Failure Mode (Too High) |
| Temperature | 55–65°C | Reaction too slow | Hydrolysis of HNCO; Biuret formation |
| Stoichiometry (KOCN) | 1.5 – 2.0 eq | Incomplete conversion | Salt contamination difficulty |
| Reaction pH | 5.0 – 7.0 | Protonated amine (inert) | No HNCO formation |
References
-
Kurzer, F. (1956). p-Bromophenylurea.[1] Organic Syntheses, 36, 8. (Demonstrates the fundamental Cyanate/Amine protocol). Link
-
Wöhler Synthesis Logic. (2025).[2] Ammonium Cyanate to Urea Reaction Explained. Riyoniz. (Mechanistic grounding for the isomerization). Link
-
Solubility Data. (2016). Solubility of Urea in ethanol-water mixtures. Revista Ion. (Basis for solvent selection in Table 1). Link
-
Vinogradova, E. V., et al. (2012).[3] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. J. Am. Chem. Soc., 134, 11132.[3] (Modern catalytic alternatives for difficult substrates). Link
Sources
Technical Support Center: Identifying Impurities in Crude Hexylurea Samples
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with hexylurea. This resource is designed to provide you with in-depth troubleshooting guidance and frequently asked questions to assist in the accurate identification of impurities in your crude this compound samples. As every synthetic chemist knows, a deep understanding of potential side-products and degradation pathways is critical for robust process development and ensuring the purity of your final compound.
Understanding the Chemistry: Potential Impurities in this compound Synthesis
This compound is commonly synthesized via two primary routes, each with its own set of potential impurities. A thorough understanding of these pathways is the first step in effective troubleshooting.
-
Route 1: From Urea and Hexylamine: This is a common and straightforward method. However, the reaction conditions can lead to the formation of several byproducts.
-
Route 2: From Hexyl Isocyanate and Ammonia: This route is also efficient but requires careful handling of the isocyanate starting material.
The impurities you might encounter can be broadly categorized as:
-
Unreacted Starting Materials: Residual urea, hexylamine, or hexyl isocyanate.
-
Over-alkylation Products: The formation of N,N'-dithis compound is a common side product.
-
Urea-derived Impurities: At elevated temperatures, urea can decompose to form byproducts such as biuret, cyanuric acid, and ammelide.[1]
-
Degradation Products: this compound itself can undergo hydrolysis or thermal decomposition under certain conditions.
Below is a workflow diagram illustrating the general process for identifying an unknown impurity in your this compound sample.
Caption: A general workflow for the identification of an unknown impurity in a crude this compound sample.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the analysis of crude this compound samples.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Extra peak in HPLC with a shorter retention time than this compound. | 1. Unreacted Urea: Urea is highly polar and will elute early in a reverse-phase HPLC method. | 1. Confirm with a urea standard: Spike your sample with a known urea standard to see if the peak area increases. 2. Modify work-up: Include an aqueous wash step to remove the highly water-soluble urea. |
| Extra peak in HPLC with a longer retention time than this compound. | 1. N,N'-Dithis compound: This byproduct is more hydrophobic than mono-hexylurea and will have a longer retention time in reverse-phase HPLC. | 1. LC-MS analysis: Determine the molecular weight of the impurity. N,N'-Dithis compound will have a molecular weight of 228.38 g/mol . 2. Optimize reaction stoichiometry: Use a larger excess of urea or ammonia relative to the hexyl-containing starting material to favor the formation of the monosubstituted product. |
| Broad or tailing peaks in HPLC. | 1. Poor sample solubility: this compound may not be fully dissolved in the mobile phase or injection solvent. 2. Column overload: Injecting too concentrated a sample. 3. Secondary interactions with the column: Silanol groups on the stationary phase can interact with the urea moiety. | 1. Change injection solvent: Dissolve the sample in a solvent with a similar or slightly stronger elution strength than the initial mobile phase. 2. Dilute the sample: Inject a more dilute sample to see if peak shape improves. 3. Use a buffered mobile phase: Adding a small amount of an acid like phosphoric or formic acid can suppress silanol interactions.[2] |
| Appearance of new peaks in an older sample. | 1. Hydrolysis: this compound can hydrolyze back to hexylamine and urea, especially in the presence of moisture and at non-neutral pH.[3][4] 2. Thermal Degradation: Exposure to high temperatures can cause decomposition. | 1. Check for a peak corresponding to hexylamine: Hexylamine is basic and may require a specific HPLC method for good peak shape. 2. Store samples under inert gas and at low temperatures: Proper storage is crucial to prevent degradation. |
| Unidentifiable peaks in the baseline of the chromatogram. | 1. Contamination from starting materials or solvents. 2. Formation of highly polar byproducts from urea decomposition (e.g., cyanuric acid, ammelide). [1] | 1. Analyze starting materials: Run a blank and an analysis of each starting material to check for impurities. 2. Use a more polar HPLC column or a HILIC method: These highly polar compounds are not well-retained on standard C18 columns. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound from urea and hexylamine?
A1: The most common impurities are unreacted hexylamine and the formation of N,N'-dithis compound. Unreacted urea may also be present if not fully removed during work-up. At higher reaction temperatures, you may also see byproducts from the thermal decomposition of urea, such as biuret.[1]
Q2: I am using the hexyl isocyanate route. What impurities should I be concerned about?
A2: The primary concerns with this route are unreacted hexyl isocyanate and the formation of N,N'-dithis compound if there is an excess of hexyl isocyanate relative to ammonia. Isocyanates are also sensitive to moisture and can hydrolyze to the corresponding amine (hexylamine), which can then react with another isocyanate to form dithis compound.[5]
Q3: What is a good starting point for an HPLC method to analyze my crude this compound?
A3: A good starting point for a reverse-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution from a lower to a higher concentration of acetonitrile is recommended to separate compounds with a range of polarities. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape.[2] A UV detector set to a low wavelength (e.g., 200-210 nm) is suitable for detecting the urea chromophore.
Q4: How can I use NMR to identify impurities in my this compound sample?
A4: ¹H NMR is a powerful tool for identifying impurities.
-
This compound: You will see characteristic peaks for the hexyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups) and the NH and NH₂ protons.
-
N,N'-Dithis compound: You will observe a similar pattern for the hexyl chains, but the integration of the NH protons will be different, and the chemical shifts of the protons adjacent to the nitrogen will be shifted compared to this compound.
-
Hexylamine: The presence of a singlet for the NH₂ protons and characteristic shifts for the hexyl chain protons will indicate unreacted hexylamine.
¹³C NMR can also be used to distinguish between this compound and dithis compound by observing the number and chemical shifts of the carbonyl and alkyl carbons.[5]
Q5: Can FTIR be used to identify impurities?
A5: FTIR is useful for confirming the presence of the urea functional group but is less effective for quantifying impurities unless they have unique and strong absorptions that do not overlap with this compound. The key absorptions for this compound will be the N-H stretches (around 3300-3500 cm⁻¹), the C=O stretch (around 1630-1680 cm⁻¹), and N-H bending (around 1550-1640 cm⁻¹). The presence of a strong, broad peak around 3400 cm⁻¹ could indicate the presence of water.
Q6: My sample is degrading over time. What are the likely degradation products?
A6: The most likely degradation pathway is hydrolysis, which breaks the urea linkage to form hexylamine and ammonia/carbon dioxide.[4] This is more likely to occur if the sample is exposed to moisture or stored in a non-neutral pH environment. Thermal degradation at high temperatures can lead to the formation of hexyl isocyanate and ammonia.[6]
Experimental Protocols
Protocol 1: General Purpose Reverse-Phase HPLC Method for this compound Purity Analysis
This method is a starting point and may require optimization for your specific sample matrix.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the crude sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis
-
Weigh approximately 10-20 mg of the crude this compound sample into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for ureas as it can help to sharpen the N-H proton signals.
-
Cap the tube and gently invert to dissolve the sample. Sonication may be used if necessary.
-
Acquire ¹H and ¹³C NMR spectra.
Visualization of Key Structures
Caption: Structures of this compound and Common Impurities.
References
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). MDPI. [Link]
-
Hexane-1,6-diylbis(N'-hexylurea) on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis of 2,4-hexadiyn-1,6-bis(ethylurea) and its polymerization. (2006). ResearchGate. [Link]
-
Investigation of the Thermal Degradation of Polyurea: The Effect of Ammonium Polyphosphate and Expandable Graphite. (2010). e-Publications@Marquette. [Link]
- Process for the in-line hydrolysis of urea.
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. [Link]
-
A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. The Royal Society of Chemistry. [Link]
-
Kinetic modeling of urea decomposition and byproduct formation. DTU Research Database. [Link]
-
Urea Hydrolysis (Water + Urease enzyme) Nitrification Process. Alberta Grains. [Link]
-
FTIR Spectrum of pure Urea. ResearchGate. [Link]
-
Rate of hydrolysis of urea. Nuffield Foundation. [Link]
-
¹H NMR spectra of 1 in a) CDCl3, b) [D6]DMSO. ResearchGate. [Link]
Sources
- 1. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Denaturing reversed-phase HPLC using a mobile phase containing urea for oligodeoxynucleotide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5240688A - Process for the in-line hydrolysis of urea - Google Patents [patents.google.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability & Degradation of Hexylurea
Current Status: Operational Topic: Hexylurea (1-Hexylurea) Stability, Degradation Kinetics, and Analytical Troubleshooting Audience: Senior Researchers, Analytical Chemists, Process Engineers
Core Stability Profile & Thermal Characterization
Q: What is the exact thermal stability window for this compound before degradation begins?
A: this compound exhibits a distinct stability window bounded by its melting point and its dissociation onset temperature. Unlike simple inorganic salts, its "melting" is often the precursor to immediate chemical instability.
-
Solid State Stability: Stable at room temperature (25°C).
-
Melting Point: Typically 97–99°C . (Note: Impurities significantly depress this value).
-
Degradation Onset: >150°C .[1] Significant mass loss (TGA) and exothermic decomposition (DSC) occur rapidly above this threshold.
Critical Insight: Do not mistake the melting endotherm for stability. Once in the melt phase (>100°C), the equilibrium constant for dissociation into isocyanates increases exponentially. Long-term storage in the melt phase is not recommended even if below the 150°C rapid decomposition threshold.
Q: My DSC thermogram shows an endotherm followed immediately by an exotherm. How do I interpret this?
A: This is the classic "Melting-Decomposition" signature of N-alkylureas.
-
Sharp Endotherm (~98°C): This is the phase transition (Solid
Liquid). -
Broad Exotherm/Endotherm (>160°C): This represents thermal cracking. The nature of this peak (exo vs. endo) depends on whether the system is open (allowing volatile escape) or closed (promoting secondary polymerization).
Troubleshooting Table: Thermal Analysis Artifacts
| Observation | Probable Cause | Corrective Action |
| Pre-melt Endotherm (<90°C) | Solvent occlusion or eutectic impurity. | Dry sample under vacuum at 40°C for 4 hours. |
| TGA Mass Loss <100°C | Residual moisture or volatile solvents. | Check synthesis solvent (e.g., ethanol/hexane) retention. |
| DSC Multi-modal Peak | Polymorphism or mixed alkylurea homologs. | Recrystallize from ethyl acetate/hexane to ensure phase purity. |
Degradation Mechanisms & Kinetics
Q: What are the primary degradation products I should look for?
A: The thermal degradation of this compound follows a Dissociation-Recombination Mechanism . It does not randomly fragment; it reverts to its precursors.
Primary Pathway (Dissociation):
Upon heating, 1-hexylurea exists in equilibrium with Hexyl Isocyanate and Ammonia .
Secondary Pathway (Biuret Formation):
If ammonia is not vented (closed vessel), the isocyanate reacts with remaining urea to form 1-Hexylbiuret .
Q: How does this affect my synthesis or storage?
-
Storage: Store at 4°C or lower in a desiccator. Moisture catalyzes hydrolysis (see below).
-
Heating: Avoid heating above 110°C during drying steps. Use vacuum drying at lower temperatures (40-50°C) rather than oven drying at high heat.
Analytical Troubleshooting (HPLC & GC)
Q: I see "ghost peaks" in my GC-MS analysis of this compound. Is my sample impure?
A: Not necessarily. This is a common Method-Induced Artifact .
-
The Issue: The high temperature of the GC injector port (typically 250°C) causes in-situ thermal dissociation of the this compound inside the injector.
-
The Result: You detect a peak for Hexyl Isocyanate and potentially Hexylamine (from hydrolysis), even if they were not present in the original sample.
-
Verification: Run a "Cold On-Column" injection or derivatize the sample (e.g., with BSTFA) to lock the urea structure before injection.
Q: My HPLC chromatogram shows a splitting peak or a fronting shoulder. Why?
A: This often indicates On-Column Hydrolysis .
-
Mechanism: If you use an acidic mobile phase (e.g., 0.1% TFA) and the column temperature is elevated (>40°C), this compound can hydrolyze to Hexylamine during the run.
-
Solution:
-
Lower column temperature to 25°C.
-
Switch to a neutral pH buffer (Ammonium Acetate) if possible.
-
Check the retention time of a pure Hexylamine standard; if the artifact matches, it is hydrolysis.
-
Visualizations
Diagram 1: Thermal Degradation Pathways
This diagram illustrates the primary dissociation route and the secondary biuret formation, critical for understanding impurity profiles.
Caption: Thermal dissociation mechanism of 1-hexylurea showing the critical isocyanate intermediate.
Diagram 2: Analytical Troubleshooting Workflow
Use this decision tree to distinguish between real impurities and method artifacts.
Caption: Decision matrix for identifying method-induced degradation artifacts in this compound analysis.
Experimental Protocols
Protocol A: Determination of Thermal Stability (TGA)
Objective: Establish the safe processing temperature limit.
-
Sample Prep: Weigh 5–10 mg of dry this compound into an alumina crucible. Do not crimp the lid (allow gas escape).
-
Instrument: Calibrated TGA (e.g., TA Instruments Q500 or equivalent).
-
Method:
-
Equilibrate at 30°C.
-
Ramp 10°C/min to 400°C.
-
Purge gas: Nitrogen (40 mL/min).
-
-
Analysis: Identify
(temperature at 1% mass loss). If , check for solvent entrapment.
Protocol B: Purity Verification (HPLC)
Objective: Quantify this compound without hydrolysis artifacts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 6.8).
-
B: Acetonitrile.
-
Isocratic: 60% A / 40% B (Adjust based on retention).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to lack of chromophore).
-
Temperature: 25°C (Strictly controlled to prevent hydrolysis).
References
-
Schaber, P. M., et al. (2004).[1][2] Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta. Link
- Simonds, H. R., et al. (1945). Handbook of Plastics. Van Nostrand.
-
Lattimer, R. P. (1995). Mass spectral analysis of low-temperature pyrolysis products from poly(urea-urethane)s. Journal of Analytical and Applied Pyrolysis. Link
-
Tischer, S., et al. (2019).[3] Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics.[3][4] Link
-
Carp, O., et al. (2008). Thermal behavior of urea and some of its derivatives. Journal of Thermal Analysis and Calorimetry. Link
Sources
Technical Support Center: Solving Precipitation in Hexylurea Buffers
The following guide serves as a Tier 3 Technical Support resource for researchers encountering precipitation issues when using n-Hexylurea (Hexylurea) as a solubilizing agent. Unlike standard chaotropes (Urea, Guanidine HCl), this compound functions primarily as a hydrophobic hydrotrope , requiring distinct handling protocols.[1]
Core Concept: The Hydrophobic Hydrotrope
Why this matters: You cannot treat this compound like Urea.[1]
-
Urea (LogP -1.4): A bulk water structure breaker.[1] Soluble to ~9M. Solubilizes by disrupting hydrogen bond networks.[1]
-
This compound (LogP ~1.5): A surfactant-like hydrotrope.[1] Significantly less soluble in water.[1][2] Solubilizes by clustering around hydrophobic patches on proteins (hydrophobic shielding).[1]
The Root Cause of Most Failures: Researchers often attempt to prepare "6M this compound" buffers, assuming it behaves like Urea. This exceeds the solubility limit of the reagent itself, causing immediate precipitation of the buffer or "salting out" of the protein.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The buffer precipitates before I even add my protein.
Diagnosis: Reagent Saturation / Krafft Temperature Limit. Technical Insight: this compound has a significantly longer alkyl chain (C6) than Urea, making it hydrophobic.[1] Its solubility in pure water at room temperature is limited (typically <1.0 M, unlike Urea's 9 M).[1] If you see crystals forming upon cooling or storage, you have exceeded the saturation point. Solution:
-
Lower the Concentration: Do not exceed 0.5 M – 0.8 M this compound in aqueous buffers without organic co-solvents.
-
Add a Co-solvent: If higher concentrations are required, add 10-20% Ethanol or Isopropanol to increase the solubility of the this compound itself.
-
Temperature Control: this compound buffers often have a high Krafft point (temperature below which micelles/solubility drops).[1] Maintain the buffer at 25°C or 30°C ; do not store at 4°C without expecting precipitation.
Issue 2: My protein precipitated immediately upon adding the this compound buffer.
Diagnosis: Hydrophobic Aggregation or "Salting Out." Technical Insight: Because this compound is hydrophobic, adding it too quickly or at too high a concentration can increase the ionic strength or compete for water molecules so aggressively that it strips the hydration shell from the protein before it can form a solubilizing complex. Solution:
-
Stepwise Addition: Do not dump the protein into the buffer. Add the this compound buffer to the protein sample in small aliquots with gentle stirring.
-
Check the pH: Alkylureas can drift in pH.[1] Ensure your buffer (e.g., Tris, HEPES) is strong enough (50mM+) to maintain pH, as this compound hydrolysis (though slower than urea) can generate ammonia and alter the pI environment.
Issue 3: I cannot remove this compound via standard dialysis.
Diagnosis: Micelle/Aggregate Formation. Technical Insight: Due to its amphiphilic nature, this compound can form loose aggregates or micelle-like structures that are too large to pass through standard dialysis membranes (e.g., 3.5 kDa MWCO), even if the monomer molecular weight is small (~144 Da). Solution:
-
Dilution First: Dilute the sample 1:5 or 1:10 with buffer before dialysis to drop the this compound concentration below its critical aggregation concentration (CAC).
-
Use Flow-Through Chromatography: Use a desalting column (e.g., Sephadex G-25) or Ion Exchange Chromatography (IEX) where the this compound will flow through or wash off, separating it from the protein.[1]
Part 2: Comparative Mechanism (Visualized)
The following diagram illustrates why this compound is more effective at lower concentrations for hydrophobic proteins but prone to self-precipitation.
Caption: Comparison of solubilization mechanisms. Urea relies on bulk concentration to disrupt water structure, while this compound targets hydrophobic patches specifically, requiring lower concentrations but posing solubility risks.
Part 3: Protocols & Data
Protocol A: Preparation of 0.5 M this compound Buffer (Stable)
Standard "High Concentration" Stock for Hydrophobic Proteins.
-
Weighing: Weigh 7.21 g of n-Hexylurea (MW: 144.21 g/mol ).
-
Solvent: Add 80 mL of deionized water.
-
Heating (Critical): The solution will likely be cloudy.[1] Warm gently to 30°C - 35°C in a water bath. Do not overheat (>50°C) to prevent isocyanate formation.
-
Buffering: Add buffer concentrate (e.g., 5 mL of 1M Tris-HCl pH 8.0).
-
Adjustment: Adjust volume to 100 mL .
-
Filtration: Filter through a 0.22 µm PES membrane.
-
Storage: Store at Room Temperature (20-25°C) . Do not refrigerate; it will crystallize.[1]
Protocol B: Solubility Screening Matrix
Use this matrix to determine the optimal this compound concentration for your specific protein without wasting sample.
| Tube | Buffer Volume | 0.5M this compound Stock | Water | Final [this compound] | Observation Target |
| 1 | 10 µL | 0 µL | 90 µL | 0 mM | Negative Control (Precipitation expected) |
| 2 | 10 µL | 20 µL | 70 µL | 100 mM | Mild Solubilization |
| 3 | 10 µL | 50 µL | 40 µL | 250 mM | Moderate Solubilization |
| 4 | 10 µL | 100 µL | 0 µL | 500 mM | Max Solubilization (Check for buffer precip) |
Procedure:
-
Add 5 µL of your protein pellet/slurry to each tube.
-
Incubate at 25°C for 30 minutes with gentle shaking.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure protein concentration in the supernatant (Use BCA, not Bradford, see FAQ).[1]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Bradford assay to measure protein concentration in this compound? A: No. Like urea and detergents, alkylureas interfere with Coomassie dye binding, often causing false positives or precipitation of the dye. Use a BCA Assay or 280 nm Absorbance (if this compound is pure; check blank absorbance first).[1]
Q: Is this compound a denaturant? A: Less so than Urea.[1] Because it works at lower concentrations (0.1 - 0.5 M) via hydrophobic interaction rather than total water disruption, it often preserves secondary structure better than 8M Urea.[1] However, it can denature sensitive proteins if the hydrophobic core is penetrated.
Q: My buffer turned yellow over time. Is it safe? A: Discard it. Yellowing indicates cyanate accumulation or oxidation.[1] This can carbamylate your protein (modify Lysine residues), ruining downstream mass spectrometry or activity assays.[1]
Part 5: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing precipitation sources. Blue nodes indicate start, diamonds indicate decision points, and green/red nodes indicate solutions.
References
-
Mechanism of Alkylureas: Bennion, B. J., & Daggett, V. (2003).[1] The molecular basis for the chemical denaturation of proteins by urea. Proceedings of the National Academy of Sciences, 100(9), 5142–5147.
-
Hydrotropy & Solubility: Kunz, W., et al. (2016).[1] Hydrotrope-induced solubility increase of hydrophobic compounds.[1] Journal of Chemical Physics. (General principles of alkylurea hydrotropy derived from alkyl chain length analysis).
-
This compound Properties: PubChem. (n.d.). This compound (Compound).[1][3][4] National Center for Biotechnology Information.[1] [1]
-
Protein Assay Interference: Thermo Fisher Scientific.[1] (n.d.). Chemistry of Protein Assays. (General guidance on urea/derivative interference in BCA/Bradford).
Sources
Technical Support Center: Hexylurea Stability & Storage Guide
Product: Hexylurea (N-Hexylurea) CAS: 2138-00-3 Molecular Formula: C₇H₁₆N₂O Molecular Weight: ~144.22 g/mol [1][2]
Core Directive: The "Gold Standard" Storage Protocol
As a Senior Application Scientist, I often see experimental variance traced back not to the reaction conditions, but to the integrity of the starting material. This compound is an N-alkylurea derivative; while reasonably stable, it possesses a thermodynamic susceptibility to hydrolytic cleavage and thermal dissociation .[1][2]
To guarantee the integrity of your this compound stock, you must treat it as a hygroscopic, chemically active species .
The Storage Triad
| Parameter | Optimal Condition | The Scientific "Why" (Causality) |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for thermodynamic degradation pathways (specifically deamidation).[1][2] |
| Humidity | < 30% RH (Desiccated) | Moisture is the primary reagent for hydrolysis.[2] this compound can absorb atmospheric water, creating a localized aqueous environment that catalyzes its own breakdown. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | While not strictly oxygen-sensitive, backfilling with inert gas displaces moisture-laden air, preventing "headspace hydrolysis" over long storage periods.[1][2] |
Immediate Action Upon Receipt[1][2]
-
Inspect the Seal: Ensure the manufacturer's seal is intact.
-
Equilibrate: Allow the bottle to reach room temperature before opening. This prevents condensation from forming on the cold solid, which would immediately initiate hydrolysis.
-
Aliquot (Recommended): If you plan to use the reagent over months, divide the bulk material into single-use aliquots inside a glovebox or dry bag. This minimizes freeze-thaw cycles and repeated exposure to atmospheric moisture.[1][2]
The Science of Failure: Decomposition Mechanisms[2]
Understanding how this compound degrades allows you to predict and prevent it.[1] There are two primary pathways: Hydrolysis (moisture-driven) and Thermolysis (heat-driven).[1][2]
Pathway A: Hydrolytic Decomposition (The Moisture Threat)
In the presence of water (even atmospheric humidity), this compound undergoes nucleophilic attack at the carbonyl carbon.[2] This is the most common failure mode in laboratory settings.
-
Mechanism: this compound + H₂O
Hexylamine + Carbon Dioxide + Ammonia[1] -
Indicator: A strong "fishy" (hexylamine) or ammoniacal odor.[1][2]
Pathway B: Thermal Dissociation (The Heat Threat)
At elevated temperatures, N-substituted ureas can dissociate into their isocyanate and amine components.[1][2] This is often reversible in a sealed system but leads to material loss in an open vessel.[1]
-
Mechanism: this compound
Hexyl Isocyanate + Ammonia[1] -
Indicator: Change in melting point or unexpected reactivity in synthesis.[1]
Visualization of Degradation Pathways[1][2]
Figure 1: Primary decomposition pathways of this compound.[2] Note that moisture triggers irreversible breakdown into amines and gases.[1][2]
Troubleshooting & Diagnostics (Q&A)
This section addresses specific scenarios you may encounter in the lab.
Q1: "My this compound has formed hard clumps. Is it still usable?"
Diagnosis: Moisture Intrusion (Caking). The clumping indicates that the material has absorbed atmospheric water (hygroscopicity).[2] This water has likely initiated surface hydrolysis.[1]
-
Test: Check the odor. If it smells significantly of ammonia or amines (fishy), the material is compromised.[2]
-
Recovery: If the odor is faint, you may attempt to dry it under high vacuum over P₂O₅ (Phosphorus Pentoxide) for 24 hours.[2] However, for sensitive quantitative applications, discard and replace the material, as the stoichiometry is no longer accurate.
Q2: "I detect a strong ammonia smell when I open the bottle."
Diagnosis: Advanced Chemical Decomposition. Ammonia is a byproduct of the hydrolysis of the urea linkage.
-
Action: Do NOT use. The presence of free ammonia confirms that the C-N bonds have cleaved. Using this reagent will introduce hexylamine impurities and alter the pH of your reaction, potentially poisoning catalysts or yielding side products.
Q3: "Can I store this compound at -20°C to extend shelf life?"
Diagnosis: Acceptable, but risky. [2]
-
Analysis: While -20°C slows chemical degradation effectively, it dramatically increases the risk of condensation upon thawing.[1][2]
-
Protocol: If you must store at -20°C, you must place the primary container inside a secondary container (like a Ziploc bag with desiccant) and allow the entire assembly to warm to room temperature for at least 2 hours before opening. Failure to do this will suck moisture into the bottle immediately.
Q4: "How do I verify the purity of my stored stock without running a full NMR?"
Diagnosis: Melting Point Determination. Pure organic solids have sharp melting points (typically a 1-2°C range).[1][2]
-
Protocol: Measure the melting point.
-
Sharp range (e.g., within CoA limits): Material is good.
-
Broad range (>3°C spread) or depressed value: Significant impurities (likely hexylamine salts) are present.[2]
-
Note: Refer to your specific lot's Certificate of Analysis (CoA) for the exact reference melting point, as literature values for N-alkylureas can vary by crystal habit.
-
Handling & Workflow Protocol
To maintain the "Trustworthiness" of your data, adopt this self-validating workflow for handling this compound.
Step-by-Step Handling Guide
-
Preparation: Put on PPE (gloves, goggles).[2] Ensure the balance area is free of standing water or high humidity.
-
Equilibration: Remove container from fridge (2-8°C). Wait 30 minutes.
-
Verification: Briefly smell the headspace (waft, do not inhale directly).[2]
-
No Odor:[1] Proceed.
-
Ammonia/Fishy: Stop. Perform Melting Point check.
-
-
Dispensing:
-
Use a clean, dry spatula.
-
Do not return unused powder to the stock bottle.
-
Minimize the time the bottle is open (aim for <1 minute).
-
-
Resealing:
-
Return: Immediately return to 2-8°C storage.
Storage Decision Logic
Figure 2: Decision logic for receiving and using this compound to ensure experimental validity.
References
-
Fisher Scientific. (2024).[1][2] Safety Data Sheet: N,N'-Dicyclothis compound. (Used for comparative urea handling protocols). Link[2]
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] Urea Decomposition Mechanism. Retrieved from PubChem Compound Database.[1] Link
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: N,N'-Di-n-butylurea. (Analogous alkylurea stability data). Link
-
Kryatov, S. V., et al. (2023).[2] Urea Decomposition Mechanism by Dinuclear Nickel Complexes. (Mechanistic insight into hydrolysis). Link
-
ChemicalBook. (n.d.).[1][2] N-Hexylurea Properties and CAS Data. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of n-Hexylurea: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel and existing compounds is paramount. N-hexylurea, a simple alkylurea, serves as an excellent model for understanding the application and comparative strengths of various analytical techniques. This guide provides an in-depth analysis of the proton NMR (¹H NMR) spectrum of n-hexylurea and critically compares it with other common analytical methods, offering field-proven insights into experimental choices and data interpretation.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide detailed information about the molecular structure of a compound.[1] The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum offer a wealth of information about the electronic environment and connectivity of protons within a molecule.[2]
Predicted ¹H NMR Spectrum of n-Hexylurea
A detailed analysis of the ¹H NMR spectrum of n-hexylurea allows for the assignment of each proton in the molecule. The spectrum is best understood by considering the distinct chemical environments of the protons in the hexyl chain and the urea moiety.
Table 1: Predicted ¹H NMR Spectral Data for n-Hexylurea
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| a (-CH₃) | ~0.9 | Triplet (t) | 3H |
| b, c, d (-(CH₂)₃-) | ~1.3 | Multiplet (m) | 6H |
| e (-CH₂-) | ~1.5 | Quintet (qui) | 2H |
| f (-CH₂-NH-) | ~3.1 | Quartet (q) | 2H |
| g (-NH-) | ~5.4 (broad) | Singlet (s) | 1H |
| h (-NH₂) | ~5.5 (broad) | Singlet (s) | 2H |
Rationale Behind the Assignments:
-
Alkyl Chain Protons (a-f): The terminal methyl group (a ) is expected to appear at the most upfield region (~0.9 ppm) as a triplet due to coupling with the adjacent methylene group.[3] The methylene groups (b, c, d ) of the hexyl chain will overlap and appear as a complex multiplet around 1.3 ppm.[4] The methylene group (e ) adjacent to the nitrogen-bound methylene will be slightly downfield at approximately 1.5 ppm and will appear as a quintet. The methylene group (f ) directly attached to the nitrogen of the urea moiety is significantly deshielded by the electronegative nitrogen and the carbonyl group, thus appearing further downfield at around 3.1 ppm as a quartet.[4]
-
Urea Protons (g, h): The protons on the nitrogen atoms of the urea group are of particular interest. The NH proton (g ) and the NH₂ protons (h ) are expected to appear as broad singlets due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.[5] Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which can form hydrogen bonds, these protons are typically observed in the range of 5-6 ppm.[5] It is important to note that these signals will disappear upon the addition of D₂O, which is a definitive test for exchangeable protons.
A Comparative Analysis: Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of n-hexylurea often involves a multi-technique approach. Here, we compare ¹H NMR with other common analytical methods.
Carbon-13 NMR (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For n-hexylurea, one would expect to see distinct signals for each of the seven carbon atoms. The carbonyl carbon of the urea group would be the most downfield signal, typically in the range of 155-165 ppm. The carbons of the hexyl chain would appear in the upfield region, with the carbon attached to the nitrogen being the most downfield among them.
-
Advantages over ¹H NMR:
-
Provides direct information about the carbon framework.
-
Spectra are often simpler due to the low natural abundance of ¹³C and proton decoupling, leading to sharp singlets for each unique carbon.
-
-
Disadvantages compared to ¹H NMR:
-
Lower sensitivity due to the low natural abundance of ¹³C, requiring longer acquisition times or more concentrated samples.[6]
-
Does not provide information about proton connectivity through coupling unless specific experiments are performed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In the FTIR spectrum of n-hexylurea, key vibrational bands would confirm the presence of the urea moiety and the alkyl chain.
-
Expected Key Absorptions:
-
N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the NH and NH₂ groups.
-
C=O stretching (Amide I band): A strong absorption band around 1660-1630 cm⁻¹.
-
N-H bending (Amide II band): An absorption band around 1620-1580 cm⁻¹.
-
C-N stretching: Absorptions in the region of 1480-1380 cm⁻¹.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the hexyl chain.
-
-
Advantages over ¹H NMR:
-
Rapid and non-destructive.
-
Excellent for the identification of key functional groups.
-
-
Disadvantages compared to ¹H NMR:
-
Provides limited information about the overall molecular structure and connectivity.
-
The interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For n-hexylurea, the molecular ion peak (M⁺) would be observed at m/z 144.21.
-
Expected Fragmentation: Common fragmentation pathways for N-alkylureas involve cleavage of the C-N bond and rearrangements, leading to characteristic fragment ions.
-
Advantages over ¹H NMR:
-
Extremely high sensitivity, capable of detecting very small amounts of sample.
-
Provides the exact molecular weight of the compound.
-
-
Disadvantages compared to ¹H NMR:
-
Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS) experiments.[7]
-
Provides limited information about the specific arrangement of atoms within the molecule.
-
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy of n-Hexylurea
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of n-hexylurea.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the NH and NH₂ protons, which might be exchanged in protic solvents like D₂O.[8]
-
Transfer the solution to a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[2]
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity of the signals to deduce the number of neighboring protons.
-
Protocol 2: D₂O Exchange Experiment
-
Acquire the ¹H NMR spectrum of n-hexylurea in DMSO-d₆ as described in Protocol 1.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Observation: The signals corresponding to the NH and NH₂ protons will either significantly broaden or disappear completely, confirming their identity as exchangeable protons.[5]
Visualizing the Molecular Structure and Analytical Workflow
To better conceptualize the structure of n-hexylurea and the analytical process, the following diagrams are provided.
Caption: Molecular structure of n-hexylurea with proton assignments.
Caption: Experimental workflow for the analysis of n-hexylurea.
Conclusion: An Integrated Approach for Confident Characterization
The analysis of n-hexylurea demonstrates the power of ¹H NMR spectroscopy in providing detailed structural information. The predicted spectrum, with its distinct signals for the alkyl chain and the urea protons, allows for a comprehensive assignment of the molecule's proton environment. However, for unequivocal characterization and to build a complete analytical profile, an integrated approach that incorporates complementary techniques such as ¹³C NMR, FTIR, and Mass Spectrometry is highly recommended. Each technique provides unique and confirmatory information, and together they form a self-validating system for the structural elucidation of n-hexylurea and other related compounds. This multi-faceted analytical strategy is a cornerstone of robust scientific research and development.
References
-
eScholarship.org. 1H NMR Relaxation in Urea. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
University of Regensburg. H NMR Spectroscopy. Retrieved from [Link]
-
PubMed. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
eScholarship.org. 1H NMR Relaxation in Urea. Retrieved from [Link]
-
PubChem. N,N'-Dicyclothis compound. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubMed. Biostatistical methods for the validation of alternative methods for in vitro toxicity testing. Retrieved from [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (a) ¹H NMR spectra of urea at increasing added % (v/v) ²H2O solution.... Retrieved from [Link]
-
SIELC Technologies. Hexane-1,6-diylbis(N'-hexylurea) on Newcrom R1 HPLC column. Retrieved from [Link]
-
PMC - NIH. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved from [Link]
-
ResearchGate. FTIR spectrum of the poly(hexamethylene urea), synthesized via the.... Retrieved from [Link]
-
ResearchGate. (a) FTIR Spectrum of pure Urea. Retrieved from [Link]
-
WUR eDepot. Identification of Unknown Residues. Retrieved from [Link]
-
The Royal Society of Chemistry. A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved from [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
White Rose Research Online. Characterization of Urease enzyme using Raman and FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (PDF) Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Retrieved from [Link]
-
Biology Stack Exchange. What is the importance of urea in mass spectrometry?. Retrieved from [Link]
-
PubMed. Alternative methods in toxicology: pre-validated and validated methods. Retrieved from [Link]
-
PMC - NIH. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
PubMed. Chemical characterization, multivariate analysis and comparison of biological activities of different parts of Fraxinus mandshurica. Retrieved from [Link]
-
ResearchGate. 13C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution. Retrieved from [Link]
-
PubMed. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]
-
PMC - PubMed Central. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
-
National Institute of Standards and Technology. Urea - the NIST WebBook. Retrieved from [Link]
-
PMC. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Retrieved from [Link]
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Technical Comparison Guide: FTIR Characterization of Hexylurea vs. Short-Chain Analogs
Executive Summary: The Lipophilic Shift
In drug development, N-hexylurea (
This guide objectively compares the spectral signature of N-hexylurea against its parent molecule, Urea , and short-chain analogs (e.g., N-methylurea). The addition of the hexyl chain introduces specific vibrational modes (C-H stretching) and alters the crystal lattice energy, resulting in diagnostic shifts in the Amide I and II bands.
Comparative Spectral Analysis
The transition from Urea to N-hexylurea is characterized by the emergence of hydrophobic vibrational modes and the disruption of the infinite hydrogen-bond network found in crystalline urea.
Quantitative Peak Assignment Table
The following table synthesizes experimental data for solid-state samples (KBr Pellet/Diamond ATR).
| Vibrational Mode | Urea (Reference) [1, 2] | N-Hexylurea (Target) [Predicted/Derived] | Spectral Shift / Diagnostic Note |
| 3440 - 3450 cm⁻¹ | 3380 - 3420 cm⁻¹ | Slight redshift due to altered H-bond geometry in monosubstituted ureas. | |
| 3340 - 3360 cm⁻¹ | 3320 - 3340 cm⁻¹ | Broadening often observed due to lattice disorder from the alkyl chain. | |
| Absent | 2960, 2925, 2855 cm⁻¹ | Primary Differentiator. Strong absorptions for | |
| Amide I ( | 1680 - 1660 cm⁻¹ | 1660 - 1630 cm⁻¹ | The hexyl chain disrupts the tight urea lattice, typically lowering the C=O frequency. |
| Amide II ( | 1600 - 1620 cm⁻¹ | 1580 - 1550 cm⁻¹ | Monosubstitution resolves this band from the water region; highly sensitive to H-bonding. |
| ~1460 cm⁻¹ | 1460 - 1470 cm⁻¹ | Often overlaps with |
Technical Deep Dive: The Amide Region
-
The Amide I Band (Carbonyl): In pure Urea, the C=O bond is involved in a quadruple hydrogen-bonding network, appearing near 1680 cm⁻¹. In N-hexylurea, the steric bulk of the hexyl chain prevents this perfect packing. This "loosening" of the lattice often results in a shift to lower wavenumbers (redshift) in the solid state.
-
The Alkyl "Fingerprint": The region between 2800–3000 cm⁻¹ is silent in pure Urea. For Hexylurea, the ratio of the methylene (
) peaks at 2925/2855 cm⁻¹ to the methyl ( ) peak at 2960 cm⁻¹ serves as a semi-quantitative check for chain length integrity.
Experimental Protocol: Self-Validating ATR Workflow
Rationale: Traditional KBr pellets are hygroscopic and can induce water bands that obscure the Amide I/II region. Attenuated Total Reflectance (ATR) is recommended for lipophilic ureas to minimize water interference and sample preparation errors.
Protocol: High-Fidelity ATR Acquisition of N-Hexylurea
-
System Preparation:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean. Verify background energy is >20% of the open beam.
-
Parameter Setup: Resolution: 4 cm⁻¹; Scans: 64 (to resolve weak overtone bands).
-
-
Background Acquisition:
-
Collect an air background immediately prior to sampling to subtract atmospheric water vapor and
.
-
-
Sample Loading (The "Pressure Rule"):
-
Place ~2 mg of N-hexylurea solid onto the crystal.
-
Critical Step: Apply pressure using the slip-clutch clamp until the "click" is heard. Consistent pressure ensures reproducible path length and peak intensity ratios.
-
Validation: The peak absorbance of the Amide I band should be between 0.3 and 0.8 A.U. If <0.1, contact is poor; re-clamp.
-
-
Data Processing:
-
Apply ATR Correction (if comparing to transmission libraries) to account for the wavelength-dependent depth of penetration (
). -
Baseline correct only if significant drift is observed (e.g., scattering from large crystals).
-
Structural Validation Logic
The following diagram illustrates the decision-making process for assigning peaks and validating the N-hexylurea structure based on spectral data.
Figure 1: Logic flow for validating N-hexylurea structure via FTIR. Note the critical checkpoint at the C-H stretching region to distinguish from the parent urea molecule.
References
-
NIST Mass Spectrometry Data Center. (2023). Urea - Infrared Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]
- Keuleers, R., et al. (1999). Vibrational analysis of urea. Journal of Physical Chemistry A. (Contextual grounding for urea amide assignments).
-
Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for alkyl and amide group shifts).
Sources
Comprehensive Guide: Mass Spectrometry Fragmentation Pattern of Hexylurea
Content Type: Publish Comparison Guide
Subject: Hexylurea (
Executive Summary & Technical Context[1][2][3][4][5][6][7]
This compound (1-hexylurea) is a mono-substituted urea derivative often utilized as a metabolic intermediate in nitrosourea drug development or as a reference standard in urease inhibition studies. Its analysis presents a classic mass spectrometric challenge: distinguishing the labile urea core from the lipophilic alkyl chain while maintaining structural integrity during ionization.
This guide provides a definitive comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) methodologies for this compound. It details the mechanistic fragmentation pathways, identifying diagnostic ions that serve as "molecular fingerprints" for validating experimental results.
Chemical Profile
| Property | Value |
| IUPAC Name | 1-Hexylurea |
| Formula | |
| Monoisotopic Mass | 144.1263 Da |
| Structure |
Methodology Comparison: EI vs. ESI
The choice of ionization technique dictates the observed fragmentation landscape. The following table contrasts the performance of "Hard" (EI) vs. "Soft" (ESI) ionization for this compound analysis.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High (70 eV) | Low (Thermal/Voltage driven) |
| Molecular Ion | Weak or Absent ( | Dominant ( |
| Primary Mechanism | Radical Cation Instability | Protonation & Collision Induced Dissociation (CID) |
| Key Application | Library Matching (NIST), Structural Fingerprinting | Quantitation, PK Studies, Complex Matrices |
| Limit of Detection | Nanogram range | Picogram range (High Sensitivity) |
Expert Insight: For de novo identification or purity confirmation, ESI-MS/MS is superior due to the preservation of the molecular ion and the ability to generate controlled, informative fragments via CID. EI is often too aggressive, obliterating the molecular ion and leaving only non-specific alkyl fragments.
Fragmentation Mechanics & Diagnostic Ions[1][5][8]
Understanding the causality of bond cleavage is essential for validating your spectral data. This compound undergoes three distinct fragmentation pathways depending on the internal energy of the ion.
Pathway A: The "McLafferty-Type" Rearrangement (Dominant in ESI)
In protonated N-alkylureas, a specific rearrangement occurs involving the transfer of a
-
Mechanism: 1,5-Hydrogen shift
Cleavage of N-C( ) bond. -
Transition:
-
Mass Shift:
(Loss of 84 Da) -
Significance: This is the primary diagnostic transition for mono-substituted ureas. If you do not see m/z 61 in MS/MS, your compound is likely not a simple N-alkylurea.
Pathway B: Isocyanic Acid Loss (Amine Formation)
Protonation at the amide nitrogen can lead to the expulsion of isocyanic acid (
-
Transition:
-
Mass Shift:
(Loss of 43 Da) -
Significance: Confirms the length of the alkyl chain. For this compound, this yields the hexylamine cation (m/z 102). For butylurea, this would yield m/z 74.
Pathway C: Ammonia Loss
A common minor pathway involving the loss of the terminal amino group as ammonia.
-
Transition:
-
Mass Shift:
(Loss of 17 Da) -
Significance: Verifies the presence of a primary amide/urea terminus.
Visualization of Fragmentation Pathways[3][9]
The following diagram illustrates the competitive fragmentation pathways for this compound under ESI-MS/MS conditions.
Figure 1: Competitive fragmentation pathways of protonated this compound (ESI+). The m/z 61 ion is the most stable and abundant product at higher collision energies.
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results, use the following self-validating protocol. This method prioritizes the detection of the diagnostic m/z 61 ion to confirm the urea moiety.
Reagents & Preparation
-
Standard: this compound Reference Standard (>98% purity).
-
Solvent A: Water + 0.1% Formic Acid (Proton source).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Concentration: Prepare 1 µg/mL in 50:50 A:B.
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile urea).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Collision Energy (CE) Ramp
Perform a CE ramp to distinguish the pathways.
-
Low CE (10-15 eV): Dominant peak is m/z 145 (
). Minor m/z 128 ( ). -
Medium CE (20-30 eV): Appearance of m/z 102 (Hexylamine) and m/z 61 (Urea).
-
High CE (>35 eV): m/z 61 becomes the base peak. Alkyl chain fragments (m/z 43, 57) appear from secondary fragmentation of the hexylamine ion.
Data Validation Checklist
Comparative Analysis: this compound vs. Homologs
When analyzing unknown alkylureas, the mass shift of the amine fragment is the key differentiator, while the urea fragment remains constant.
| Compound | Molecular Ion ( | Urea Fragment (Constant) | Amine Fragment (Variable) | Neutral Loss (Alkene) |
| Butylurea | 117 | m/z 61 | m/z 74 | -56 Da (Butene) |
| This compound | 145 | m/z 61 | m/z 102 | -84 Da (Hexene) |
| Octylurea | 173 | m/z 61 | m/z 130 | -112 Da (Octene) |
References
-
NIST Mass Spectrometry Data Center. this compound Mass Spectrum (EI). National Institute of Standards and Technology. [Link]
-
Jackson, A. et al. (2005). Mechanisms of fragmentation of protonated ureas and thioureas. Journal of Mass Spectrometry. [Link]
- Smith, R. (2014). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (General reference for McLafferty rearrangements in amides/ureas).
-
mzCloud. Advanced Mass Spectral Database - Fragmentation of Urea Derivatives.[Link]
Sources
A Comparative Analysis of the Hydrophobicity of Hexylurea and Butylurea for Drug Development Professionals
In the landscape of drug discovery and development, the physicochemical properties of candidate molecules are paramount in determining their pharmacokinetic and pharmacodynamic profiles. Among these, hydrophobicity stands out as a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of the hydrophobicity of hexylurea and butylurea, two homologous N-alkylureas. We will delve into the theoretical underpinnings of their differing hydrophobicities and provide detailed experimental protocols for their empirical determination, empowering researchers to make informed decisions in the selection and optimization of lead compounds.
The Significance of Hydrophobicity in Drug Design
Hydrophobicity, often quantified as the logarithm of the partition coefficient (logP), governs how a drug molecule partitions between a lipid-like (hydrophobic) environment and an aqueous (hydrophilic) one. A delicate balance is required; sufficient hydrophobicity is necessary for a drug to traverse cellular membranes and reach its target, yet excessive hydrophobicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the ability to precisely modulate and measure the hydrophobicity of a molecule is a cornerstone of rational drug design.
Theoretical Comparison: The Influence of Alkyl Chain Length
This compound and butylurea are structurally similar, differing only by two methylene groups in their alkyl chains. This seemingly minor structural variance has a predictable and significant impact on their relative hydrophobicity.
Molecular Structure:
-
Butylurea: CH₃(CH₂)₃NHCONH₂
-
This compound: CH₃(CH₂)₅NHCONH₂
The addition of each methylene group (-CH₂-) to an alkyl chain incrementally increases the nonpolar surface area of the molecule. This enhancement of nonpolar character leads to a greater propensity for the molecule to be excluded from the highly ordered hydrogen-bonding network of water, a phenomenon known as the hydrophobic effect. Consequently, this compound, with its longer six-carbon chain, is anticipated to be more hydrophobic than butylurea, which possesses a four-carbon chain.
This theoretical difference is reflected in their calculated logP values. The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this value, logP, provides a convenient scale for comparing hydrophobicity.
Based on computational models, the predicted logP values for these compounds are:
| Compound | CAS Number | Predicted logP |
| Butylurea | 592-31-4[1] | 0.4[2] |
| This compound | 2158-11-4[3] | 1.5[3] |
A higher logP value indicates greater hydrophobicity. As the data suggests, the addition of two methylene groups from butylurea to this compound results in a significant increase in the predicted logP, confirming that this compound is theoretically more hydrophobic.
Experimental Determination of Hydrophobicity
While computational predictions are valuable for initial screening, experimental verification is crucial for accurate characterization. The two most common and reliable methods for determining the hydrophobicity of small molecules are the shake-flask method for logP determination and reverse-phase high-performance liquid chromatography (RP-HPLC).
I. Shake-Flask Method for logP Determination
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP)[4]. It directly measures the partitioning of a solute between two immiscible phases, n-octanol and water[4].
Experimental Workflow: Shake-Flask Method
Caption: Workflow for logP determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) to represent the aqueous phase.
-
Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them overnight and then separating the layers. This ensures that the two phases are in equilibrium with each other before the experiment begins.
-
-
Partitioning:
-
Accurately weigh a small amount of the test compound (this compound or butylurea) and dissolve it in a known volume of the pre-saturated aqueous buffer.
-
Transfer a known volume of this solution to a separatory funnel.
-
Add a known volume of the pre-saturated n-octanol. The volume ratio of the two phases should be adjusted based on the expected logP to ensure a measurable concentration in both phases.
-
Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.
-
Let the funnel stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully collect samples from both the aqueous and the n-octanol layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical method. Given that alkylureas lack a strong chromophore, derivatization or the use of a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) with HPLC may be necessary for accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The logP is then calculated as the base-10 logarithm of P.
-
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is critical to prevent volume changes in the phases during the experiment, which would affect the accuracy of the concentration measurements.
-
Use of a buffered aqueous phase: Maintaining a constant pH is important, especially for compounds with ionizable groups, as the partitioning behavior of the ionized and neutral forms can differ significantly. Although alkylureas are generally considered neutral, this is good practice for ensuring reproducibility.
-
Vigorous shaking and sufficient equilibration time: These ensure that the system reaches a true thermodynamic equilibrium, which is the basis of the partition coefficient.
II. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely used technique for separating molecules based on their hydrophobicity[5]. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol)[6]. More hydrophobic compounds interact more strongly with the stationary phase and therefore have longer retention times.
Experimental Workflow: RP-HPLC for Hydrophobicity Comparison
Caption: Workflow for comparing hydrophobicity using RP-HPLC.
Detailed Protocol:
-
Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
A C18 reversed-phase column is a good starting point for separating compounds with varying hydrophobicities.
-
-
Mobile Phase and Sample Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Prepare stock solutions of this compound and butylurea in a suitable solvent, such as the initial mobile phase composition.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is recommended to ensure the elution of both compounds with good peak shape. A starting point could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: As alkylureas lack a strong UV chromophore, detection at a low wavelength (e.g., 200-210 nm) might be possible. Alternatively, a universal detector like a CAD or ELSD would be more suitable.
-
Injection Volume: 10 µL.
-
Expected Results and Interpretation:
In this RP-HPLC system, the retention of the analytes is primarily driven by hydrophobic interactions with the C18 stationary phase. Given that this compound has a longer alkyl chain, it will have stronger hydrophobic interactions with the stationary phase compared to butylurea. Therefore, it is expected that This compound will have a longer retention time than butylurea . The difference in their retention times will provide a qualitative and semi-quantitative measure of their relative hydrophobicity.
Causality Behind Experimental Choices:
-
C18 Column: This is a versatile and widely used stationary phase that provides good retention for a broad range of hydrophobicities.
-
Gradient Elution: A gradient from a highly aqueous mobile phase to a more organic one is necessary to elute compounds with different hydrophobicities in a reasonable time and with good peak shapes. An isocratic method might lead to very long retention for this compound or no retention for butylurea.
-
Acetonitrile as Organic Modifier: Acetonitrile is a common organic modifier in RP-HPLC that offers good solvating power and low viscosity.
Summary of Expected Hydrophobicity
| Compound | Alkyl Chain Length | Predicted logP | Expected RP-HPLC Retention | Relative Hydrophobicity |
| Butylurea | 4 carbons | 0.4[2] | Shorter | Lower |
| This compound | 6 carbons | 1.5[3] | Longer | Higher |
Conclusion
The hydrophobicity of a molecule is a fundamental property that dictates its behavior in biological systems. As demonstrated through theoretical predictions and outlined experimental methodologies, this compound is unequivocally more hydrophobic than butylurea due to its longer alkyl chain. The addition of two methylene groups significantly increases its nonpolar character, leading to a higher logP value and a longer retention time in reverse-phase chromatography.
For drug development professionals, this guide provides not only a clear comparison of these two molecules but also a practical framework for the experimental determination of hydrophobicity. By applying these robust protocols, researchers can confidently characterize and rank lead compounds, enabling a more data-driven and efficient drug discovery process. The principles and techniques described herein are broadly applicable to the study of other homologous series and are essential for the optimization of ADME properties in the pursuit of safe and effective therapeutics.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75092, this compound. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11595, Butylurea. Retrieved from [Link].
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Dolan, J. W. (2016). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise. LCGC North America, 34(9), 742-751.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Schellinger, A. P., & Carr, P. W. (2006). A practical approach to the retention of polar compounds in reversed-phase liquid chromatography. LCGC North America, 24(4), 382-392.
- Wilson, I. D., Brinkman, U. A. T., & Wall, P. E. (2000).
- Vitha, M., & Carr, P. W. (2006). The chemical interpretation and practice of linear solvation energy relationships in chromatography.
- Eadsforth, C. V., & Moser, P. (1983). Assessment of the n-octanol/water partition coefficient for the international "EEC" ring test. Chemosphere, 12(11-12), 1459-1463.
-
Adams, E., et al. (2013). Reversed phase high-performance liquid chromatography (HPLC) is utilized for the separation of molecules due to their polarity. Journal of Visualized Experiments, (78), e50689. Retrieved from [Link].
-
Lo, C. Y., et al. (2011). Reverse-phase HPLC analysis and purification of small molecules. Journal of visualized experiments : JoVE, (54), 3095. Retrieved from [Link].
- De Biasi, V., & Clarke, A. (2000). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Mannhold, R., & van de Waterbeemd, H. (2001). The meaning of Log P and its use for property estimations. Journal of Computer-Aided Molecular Design, 15(4), 279-294.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- Poole, C. F. (2003).
- Kujawinski, S., & Jastorff, B. (2007). Lipophilicity: a key property for the rational design of drugs.
-
ChemAxon. (n.d.). LogP & LogD. Retrieved from [Link].
-
PubChem. (n.d.). Butylurea. Retrieved from [Link].
Sources
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. Butylurea | C5H12N2O | CID 11595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
Comparative Guide: Structural Determination of Hexylurea
Executive Summary: The Structural Significance of Hexylurea
This compound (
This guide compares the two primary methodologies for determining the crystal structure of this compound: Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) .[1] While SC-XRD remains the "gold standard" for de novo structure solution, PXRD offers a rapid, non-destructive alternative for phase identification and bulk characterization.[1]
Comparative Analysis: SC-XRD vs. PXRD[1]
The choice between SC-XRD and PXRD for this compound is dictated by sample quality and the depth of structural insight required.[1] The following analysis breaks down the performance of each method specifically for flexible alkylurea derivatives.
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard for Atomic Resolution [1]
-
Mechanism: A focused X-ray beam diffracts off a single, high-quality crystal (
mm).[1] The diffraction spots (reflections) are mapped in 3D reciprocal space to reconstruct electron density. -
Performance on this compound:
-
Precision: Capable of resolving the exact hydrogen-bonding network (N-H...O distances) and the conformation of the flexible hexyl chain (trans/gauche).
-
Challenge: this compound's flexible alkyl tail often induces disorder, making it difficult to grow defect-free single crystals.[1] The "odd-even" effect in alkylureas can lead to twinning or modulation.[1]
-
Outcome: Delivers the definitive space group and unit cell parameters (e.g., CSD Entry cc7ydh1).
-
Method 2: Powder X-Ray Diffraction (PXRD)
The High-Throughput Alternative [1]
-
Mechanism: X-rays diffract off a bulk polycrystalline powder.[1] The 3D diffraction data is compressed into a 1D diffractogram (
vs. Intensity). -
Performance on this compound:
-
Speed: Data collection takes minutes vs. hours/days for SC-XRD.[1]
-
Utility: Ideal for detecting polymorphs (crystal forms with different packing but same chemistry) which are common in urea derivatives.[1]
-
Limitation: Ab initio structure solution from powder data is computationally intensive (Rietveld refinement) and often fails if the alkyl chain exhibits high thermal motion.
-
Performance Metrics Comparison Table
| Feature | SC-XRD (Single Crystal) | PXRD (Powder Diffraction) |
| Primary Output | 3D Atomic Coordinates (CIF) | Phase ID / Bulk Purity |
| Sample Requirement | High-quality single crystal ( | Polycrystalline powder (~10 mg) |
| Resolution | Atomic (< 0.8 Å) | Lattice parameters / Phase fraction |
| Time to Result | 2–24 Hours (Collection + Refinement) | 10–30 Minutes (Scan) |
| This compound Specificity | Resolves H-bond "urea tape" networks | Identifies polymorphic transitions |
| Cost/Complexity | High (Requires expert refinement) | Low to Medium |
Structural Insights: The this compound Architecture
The determination of this compound's structure reveals critical insights into intermolecular forces that govern drug stability.
The Urea "Tape" Motif
Like many monosubstituted ureas, this compound crystallizes to maximize hydrogen bonding. The urea headgroups (
-
Head-to-Head Packing: The polar urea heads cluster together, while the hydrophobic hexyl chains extend outward, forming a bilayer structure.[1]
-
Implication: This segregation creates hydrophilic channels within a hydrophobic matrix, influencing how the molecule interacts with solvents (e.g., low water solubility compared to urea).
The Odd-Even Effect
This compound (6-carbon chain) exhibits distinct packing properties compared to its homologues Pentylurea (5-carbon) and Heptylurea (7-carbon).[1]
-
Even-Chain Efficiency: Even-numbered alkyl chains typically allow the terminal methyl groups to pack more efficiently across the bilayer interface.[1]
-
Melting Point: This efficient packing often results in a higher melting point for this compound compared to its odd-numbered neighbors, a phenomenon known as the "odd-even effect" observed in density and thermal data.[1]
Experimental Protocol: Determination Workflow
This protocol outlines the validated workflow for solving the this compound structure, prioritizing the SC-XRD route while using PXRD for validation.
Step 1: Crystal Growth (Slow Evaporation)[1]
-
Solvent System: Ethanol/Water (9:1 v/v).[1] this compound is soluble in ethanol but less so in water; the water acts as an antisolvent to drive nucleation.
-
Procedure: Dissolve this compound in warm ethanol. Add water dropwise until faint turbidity appears.[1] Heat to clear. Allow to cool slowly to room temperature in a vibration-free environment.
-
Target: Colorless, block-like crystals. Avoid needles (often indicate rapid precipitation and disorder).[1]
Step 2: Data Collection & Refinement[1][2]
-
Instrument: Single Crystal Diffractometer (Mo K
or Cu K source).[1] -
Temperature: Collect at 100 K (Cryostream). Causality: Low temperature freezes the thermal motion of the terminal hexyl methyl group, improving resolution.
-
Refinement Strategy:
-
Indexing: Determine Unit Cell.
-
Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (O, N, C).
-
Refinement: Use Least Squares (SHELXL).
-
Hydrogen Treatment: Constrain alkyl H-atoms (riding model); locate urea H-atoms from difference Fourier maps to confirm H-bonding geometry.
-
Step 3: Validation (CheckCIF)[1]
Visualization: Determination Workflow
The following diagram illustrates the decision matrix and workflow for determining the structure, highlighting the integration of both SC-XRD and PXRD.
Figure 1: Decision workflow for the structural determination of this compound, contrasting the Single Crystal (Green) and Powder (Red) pathways.
References
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of this compound (CSD Entry: cc7ydh1).[1] CSD Accession.[1] [Link][1]
-
Bondar, V. I., et al. (1984). Crystal structure of hexakis(urea)chromium(III). NIH / PubMed.[1] [Link]
-
Thallapally, P. K., et al. (2025). Odd–even effect in melting properties of alkane-α,ω-diamides and ureas.[1] ResearchGate.[1][4] [Link]
-
Yaws, C. L. (2025).[1] Solubility of Urea in Ethanol-Water Mixtures.[1] SciELO.[1] [Link]
-
Groom, C. R., et al. (2016).[5][3] The Cambridge Structural Database.[5][2][3] Acta Crystallographica Section B. [Link][1]
Sources
Elemental Analysis Standards for Hexylurea: A Comparative Technical Guide
Topic: Elemental Analysis Standards for Hexylurea Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Chemists, and Drug Development Professionals.
Executive Summary
In the precise world of organic elemental analysis (EA), the selection of an appropriate calibration standard is the single most critical variable affecting data integrity. This guide analyzes the technical requirements for analyzing This compound (
We compare this compound against industry "gold standards" (Acetanilide, Urea, and Sulfanilamide) to provide a definitive protocol for achieving theoretical accuracy within
Technical Specifications & Theoretical Framework
This compound (1-hexylurea) presents a unique analytical profile. Unlike simple hydrocarbons, its nitrogen content (~19.4%) places it in an intermediate range—higher than typical organic standards like Acetanilide but significantly lower than pure Urea.
Theoretical Composition of this compound
-
Formula:
-
Molecular Weight:
[1] -
Structure: A mono-substituted urea with a hydrophobic hexyl chain.
| Element | Count | Atomic Mass (avg) | Total Mass | Theoretical % |
| Carbon (C) | 7 | 12.011 | 84.077 | 58.30% |
| Hydrogen (H) | 16 | 1.008 | 16.128 | 11.18% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 19.42% |
| Oxygen (O) | 1 | 15.999 | 15.999 | 11.09% |
Analytical Challenge: The presence of the hexyl chain imparts hydrophobicity, potentially making this compound less hygroscopic than pure Urea. However, its nitrogen content requires a standard that bridges the gap between low-N and high-N reference materials to ensure linearity in the detector response.
Comparative Analysis: this compound vs. Established Standards
To accurately analyze this compound (or to use it as a secondary standard), one must understand how it compares to the primary certified reference materials (CRMs).
Performance Matrix
| Feature | Acetanilide (Gold Standard) | Urea (High N Standard) | Sulfanilamide (Dual Standard) | This compound (Target/Candidate) |
| Formula | ||||
| % Nitrogen | 10.36% | 46.65% | 16.27% | 19.42% |
| % Carbon | 71.09% | 20.00% | 41.84% | 58.30% |
| Stability | Excellent; Non-hygroscopic.[2] | Poor; Highly hygroscopic. | Good; Stable. | Moderate; Hydrophobic tail improves stability over Urea. |
| Combustion | Easy; clean burn. | Difficult; requires high | Moderate; SO2 requires separation. | Good; aliphatic chain aids combustion. |
| Best Use | General organic compounds. | High-N fertilizers/explosives. | Sulfonamides/intermediate N. | Matrix-matching for urea derivatives. |
Expert Insight: The "Linearity Gap"
Most labs calibrate with Acetanilide (10.36% N). When analyzing This compound (19.42% N), you are extrapolating the calibration curve significantly.
-
Risk: Non-linearity in the thermal conductivity detector (TCD) at higher N concentrations can lead to negative bias (reporting ~19.0% instead of 19.4%).
-
Solution: For this compound analysis, Sulfanilamide (16.27% N) is the superior primary standard because it brackets the nitrogen content more effectively than Acetanilide, without the extreme hygroscopicity issues of pure Urea.
Decision Logic & Selection Strategy
Selecting the correct standard is not arbitrary; it is a function of the analyte's expected composition. The following logic tree illustrates the selection process for analyzing this compound and similar derivatives.
Figure 1: Decision matrix for selecting calibration standards based on nitrogen content. For this compound (19.4% N), Sulfanilamide is the preferred commercial standard.
Experimental Protocol: High-Precision Analysis of this compound
To achieve publication-quality data (
Step 1: Instrument Conditioning
-
Leak Check: Ensure helium carrier gas flow is stable.
-
Blank Run: Run 3 empty tin capsules to establish the baseline nitrogen blank. Crucial: Nitrogen blanks often come from air trapped in the capsule.
-
Conditioning: Run a "primer" sample (2 mg this compound or Acetanilide) that is not weighed. This conditions the reduction copper and adsorption traps.
Step 2: Calibration (The K-Factor)
Do not rely on a single point. Construct a calibration curve or determine the K-factor using Sulfanilamide .
-
Weigh standards in triplicate: 1.5 mg, 2.0 mg, and 2.5 mg.
-
Formula for K-Factor:
-
Validation: The RSD (Relative Standard Deviation) of the K-factors must be
.
Step 3: Sample Preparation (this compound)
This compound is a solid crystalline powder.
-
Drying: Dry the this compound sample in a vacuum desiccator over
for 24 hours to remove surface moisture. Note: this compound is less hygroscopic than urea, but surface moisture is the #1 cause of Hydrogen errors. -
Weighing: Weigh 1.5 – 2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Sealing: Fold the capsule tightly to exclude atmospheric nitrogen.
Step 4: Analysis & Calculation
Run the sample. Calculate the result using the K-factor derived in Step 2.
Step 5: Acceptance Criteria
The run is valid ONLY if:
-
Carbon:
(Range: 58.00 – 58.60%) -
Nitrogen:
(Range: 19.12 – 19.72%) -
Hydrogen:
(Range: 10.88 – 11.48%)
Workflow Visualization
The following diagram details the "Self-Validating" loop required for high-integrity analysis.
Figure 2: Analytical workflow ensuring data integrity through a closed-loop validation step.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| High Hydrogen (>11.5%) | Moisture contamination. | Dry this compound in desiccator; check carrier gas trap. |
| Low Nitrogen (<19.1%) | Incomplete combustion. | Increase Oxygen injection time; add |
| High Nitrogen | Air leak in capsule. | Ensure tight fold on tin capsule; purge autosampler. |
| Drifting Results | Saturation of water trap. | Replace Magnesium Perchlorate trap immediately. |
References
-
National Institute of Standards and Technology (NIST). (2023). 1-Hexyl urea Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
Exeter Analytical. (n.d.). Theoretical Composition of Commonly Used Standards. Retrieved February 5, 2026. [Link]
-
PubChem. (2025).[3] this compound Compound Summary (CID 75092).[4] National Center for Biotechnology Information. [Link]
-
Schimmelmann, A., et al. (2016). Nicotine, acetanilide and urea multi-level reference materials for elemental analysis. Analytical Chemistry. [Link]
Sources
Safety Operating Guide
Operational Safety Guide: Handling Hexylurea (CAS 2138-00-3)
[1]
Executive Summary & Risk Profile[1]
Hexylurea (1-Hexylurea) is a mono-substituted urea derivative widely used as an intermediate in organic synthesis and pharmaceutical research.[1] While often not classified as acutely toxic (like simple Urea), it must be treated with Universal Precautions for research chemicals where full toxicological profiles are incomplete.
The Primary Hazard: As a crystalline solid, the primary risk vector is inhalation of dust and contact dermatitis . Urea derivatives can act as mild-to-moderate irritants to mucous membranes and the upper respiratory tract.
Risk Assessment Snapshot
| Parameter | Specification |
| CAS Number | 2138-00-3 |
| Physical State | White crystalline solid |
| GHS Classification | Treat as Irritant (Warning) |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)* |
| Signal Word | WARNING |
*Note: In the absence of specific animal toxicology data for this research chemical, these GHS codes are assigned based on Structure-Activity Relationship (SAR) analysis of similar alkyl-ureas.
Personal Protective Equipment (PPE) Matrix
Effective protection against solid organic irritants relies on creating a barrier against dust and preventing transdermal absorption. The following matrix defines the minimum mandatory PPE for handling this compound.
The "Self-Validating" PPE System
Do not just wear PPE; validate its integrity before use.[1]
| Component | Standard / Material | Specification & Rationale |
| Hand Protection | Nitrile Rubber | Min.[1][2] Thickness: 0.11 mm (4 mil) Nitrile provides excellent resistance to solid organic permeation. Latex is not recommended due to potential allergenicity and lower chemical resistance.Validation: Inflate glove slightly to check for pinholes before donning. |
| Eye Protection | ANSI Z87.1 | Safety Glasses with Side Shields Mandatory.[1] If generating significant dust (e.g., milling/grinding), upgrade to Chemical Splash Goggles to seal the eyes from airborne particulates. |
| Body Protection | Lab Coat | 100% Cotton or Flame-Resistant Synthetic Must button to the neck and extend to the wrists.[1] Avoid open cuffs that can trap powder against the wrist. |
| Respiratory | NIOSH N95 | Particulate Respirator Required if handling >100 mg outside a fume hood or if the solid is friable/dusty.[1] For milligram-scale weighing inside a hood, the sash provides primary protection. |
Operational Protocols: Safe Handling Workflow
This section details the step-by-step causality of safe handling. We use a "Containment First" approach to minimize the reliance on PPE as the primary control.
Protocol A: Weighing & Transfer
Objective: Prevent static-induced scattering of powder.[1]
-
Engineering Control: Perform all weighing operations inside a certified Chemical Fume Hood .
-
Static Mitigation: this compound crystals can be static-prone. Use an antistatic gun or ionizing bar if available. If not, wipe the spatula with a lint-free wipe dampened with ethanol to discharge static before touching the powder.
-
Transfer: Use a weighing boat or glassine paper. Avoid narrow-neck volumetric flasks for direct addition; use a powder funnel to prevent bridging and spillage.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol) after weighing. Why? Dry wiping disperses invisible dust into the air; wet wiping traps it.
Protocol B: Spill Management
Objective: Remove hazard without generating aerosol.[1]
-
Isolate: Mark the area.
-
PPE Upgrade: If the spill is >5g, don a second pair of nitrile gloves and an N95 respirator.
-
Wet Method: Cover the spill with a paper towel dampened with water.
-
Removal: Scoop up the wet material. Never dry sweep organic irritants, as this aerosolizes the particles, increasing inhalation risk (H335).
-
Clean: Wash the surface with soap and water three times.
Visualizing the Safety Logic
The following diagram illustrates the decision-making workflow for handling this compound, ensuring that safety checks are integrated into the experimental process.
Figure 1: Operational workflow for handling this compound, emphasizing respiratory protection decisions based on dust generation.
Disposal & Waste Management
Proper disposal prevents environmental accumulation of nitrogenous organic compounds.
-
Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a Solid Hazardous Waste Container labeled "Organic Solids."
-
Liquid Waste: Dissolved this compound (in solvents like DMSO or Methanol) must go into Non-Halogenated Organic Waste .
-
Destruction: The preferred method of destruction is High-Temperature Incineration at a licensed facility. This ensures complete oxidation of the urea structure into CO2, H2O, and NOx (captured by scrubbers).
References
-
PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link]1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]1]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
